Cyclobenzaprine b-D-glucuronide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1/t21-,22-,23+,24-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFPVFJFTFJOSO-BFZHNPFYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30NO7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cyclobenzaprine β-D-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine (B1214914), a widely prescribed muscle relaxant, undergoes extensive metabolism in the human body. A significant metabolic pathway is the formation of a quaternary ammonium-linked glucuronide, specifically Cyclobenzaprine β-D-glucuronide.[1] This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs) such as UGT1A4 and UGT2B10, converts the tertiary amine of cyclobenzaprine into a more water-soluble quaternary ammonium (B1175870) glucuronide, facilitating its excretion.[2] The synthesis and characterization of this metabolite are crucial for various applications in drug development, including metabolic studies, pharmacokinetic analysis, and as a reference standard for analytical method development. This guide provides a comprehensive overview of the chemical synthesis and detailed characterization of Cyclobenzaprine β-D-glucuronide.
Chemical Synthesis
The synthesis of Cyclobenzaprine β-D-glucuronide, a quaternary ammonium-linked glucuronide, can be achieved through a modified Koenigs-Knorr reaction. This method involves the quaternization of the tertiary amine of cyclobenzaprine with a protected glucuronic acid bromide derivative.
Synthesis Pathway
Caption: Chemical synthesis pathway for Cyclobenzaprine β-D-glucuronide.
Experimental Protocol
Materials:
-
Cyclobenzaprine hydrochloride
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), dilute
-
Methanol (B129727) (for purification)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Preparation of Cyclobenzaprine Free Base: Dissolve cyclobenzaprine hydrochloride in water and basify with a saturated solution of sodium bicarbonate to a pH of approximately 8-9. Extract the free base into dichloromethane and dry the organic layer over anhydrous sodium sulfate (B86663). Evaporate the solvent to obtain the cyclobenzaprine free base.
-
Quaternization Reaction:
-
Dissolve the cyclobenzaprine free base in dichloromethane.
-
In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in dichloromethane.
-
Combine the two solutions in a reaction vessel.
-
Add an aqueous solution of sodium bicarbonate to create a two-phase system.
-
Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Isolation of the Protected Glucuronide:
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with deionized water to remove excess sodium bicarbonate and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude protected cyclobenzaprine β-D-glucuronide methyl ester.
-
-
Deprotection:
-
Dissolve the crude protected glucuronide in a suitable solvent such as a mixture of methanol and water.
-
Add a solution of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature. Monitor the hydrolysis of the acetyl and methyl ester groups by TLC or LC-MS.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 7.
-
-
Purification:
-
Concentrate the neutralized solution under reduced pressure.
-
Purify the crude Cyclobenzaprine β-D-glucuronide using solid-phase extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous solution of the crude product onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and other highly polar impurities.
-
Elute the product with a stepwise gradient of methanol in water (e.g., 30% methanol, then 70% methanol).[1]
-
-
Alternatively, purification can be achieved by preparative reverse-phase high-performance liquid chromatography (HPLC).
-
-
Final Product:
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Lyophilize the final product to obtain Cyclobenzaprine β-D-glucuronide as a solid.
-
Characterization
Thorough characterization of the synthesized Cyclobenzaprine β-D-glucuronide is essential to confirm its identity, purity, and structure.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₉NO₆ |
| Molecular Weight | 451.52 g/mol |
| CAS Number | 67324-97-4 |
| Appearance | White to off-white solid |
Spectroscopic and Chromatographic Data
| Analytical Technique | Expected Results |
| ¹H NMR | Complex spectrum with characteristic signals for the cyclobenzaprine moiety and the glucuronic acid moiety. Protons adjacent to the quaternary nitrogen will show a downfield shift compared to the parent drug. Anomeric proton of the glucuronide will appear as a doublet. |
| ¹³C NMR | Signals corresponding to all 26 carbon atoms. The carbons of the N-methyl groups and the adjacent methylene (B1212753) group in the cyclobenzaprine moiety will be shifted downfield upon quaternization. The carboxyl carbon of the glucuronic acid will be present. |
| Mass Spectrometry (ESI-MS) | Positive ion mode should show a prominent ion corresponding to the molecular ion [M]⁺ at m/z 452.2. Fragmentation may show a neutral loss of the glucuronic acid moiety (176 u) resulting in a fragment ion corresponding to cyclobenzaprine at m/z 276.2. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed under appropriate chromatographic conditions, confirming the purity of the compound. The retention time will be significantly shorter than that of cyclobenzaprine on a reverse-phase column due to increased polarity. |
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of the synthesized product.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of Cyclobenzaprine β-D-glucuronide. The provided experimental protocol, based on established chemical principles for the synthesis of quaternary ammonium glucuronides, offers a solid foundation for its preparation in a laboratory setting. The detailed characterization plan, employing a suite of modern analytical techniques, will ensure the unambiguous identification and purity assessment of the synthesized metabolite. The availability of a well-characterized standard of Cyclobenzaprine β-D-glucuronide is invaluable for advancing research in drug metabolism, pharmacokinetics, and toxicology.
References
An In-Depth Technical Guide to the Chemical Properties of Cyclobenzaprine β-D-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine (B1214914), a widely prescribed muscle relaxant, undergoes extensive metabolism in the human body, with one of the primary pathways being glucuronidation. This process results in the formation of Cyclobenzaprine β-D-glucuronide, a more water-soluble metabolite that is readily excreted. Understanding the chemical and physical properties of this major metabolite is crucial for comprehensive pharmacokinetic and toxicological assessments of the parent drug. This technical guide provides a detailed overview of the known chemical properties of Cyclobenzaprine β-D-glucuronide, including its formation, stability, and analytical characterization.
Chemical Properties and Data
Cyclobenzaprine β-D-glucuronide is a quaternary ammonium-linked glucuronide, a characteristic that influences its chemical behavior and analytical determination.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₉NO₆ | [2] |
| Molecular Weight | 451.52 g/mol | [2] |
| Appearance | Solid (Assumed) | Inferred from parent drug and general properties of glucuronides |
| Solubility | Likely water-soluble. The parent drug, cyclobenzaprine hydrochloride, is freely soluble in water.[3][4] Glucuronidation significantly increases water solubility to facilitate excretion.[4] | Inferred |
| pKa | Not experimentally determined. The parent drug, cyclobenzaprine, has a pKa of 8.47.[5] The presence of the carboxylic acid group on the glucuronic acid moiety and the quaternary ammonium (B1175870) group suggests zwitterionic character, which will influence its ionization state at different pH values. | Inferred |
Metabolic Pathway: Glucuronidation of Cyclobenzaprine
Cyclobenzaprine is metabolized in the liver by UDP-glucuronosyltransferases (UGTs), specifically UGT1A4 and UGT2B10, which catalyze the formation of the N+-glucuronide.[4] This conjugation reaction is a major pathway for the elimination of cyclobenzaprine.[4][5]
Stability Considerations
N-glucuronides, particularly quaternary ammonium-linked glucuronides, can exhibit instability, which is often pH-dependent. Generally, these conjugates are more labile under acidic conditions, which can lead to hydrolysis back to the parent drug.[6] This instability is a critical factor to consider during the collection, storage, and analysis of biological samples containing Cyclobenzaprine β-D-glucuronide. For accurate quantification, it is essential to maintain a neutral or slightly basic pH and to store samples at low temperatures (e.g., -80°C) to minimize degradation.[7]
Experimental Protocols
Due to the limited availability of specific experimental protocols for Cyclobenzaprine β-D-glucuronide in the public domain, the following sections provide detailed, generalized methodologies based on established procedures for the synthesis and analysis of similar N-glucuronide metabolites.
Enzymatic Synthesis of Cyclobenzaprine β-D-glucuronide
This protocol is adapted from general procedures for the enzymatic synthesis of glucuronides using recombinant UGT enzymes.[8][9]
Objective: To produce Cyclobenzaprine β-D-glucuronide for use as a reference standard.
Materials:
-
Cyclobenzaprine hydrochloride
-
Recombinant human UGT1A4 or UGT2B10 microsomes
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), alamethicin (50 µg/mL), cyclobenzaprine (at a concentration optimized for the specific UGT isoform), and recombinant UGT microsomes (protein concentration to be optimized).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding UDPGA (2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifugation: Centrifuge the mixture to precipitate proteins.
-
Purification:
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the Cyclobenzaprine β-D-glucuronide with a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Analytical Characterization by LC-MS/MS
This method is based on published LC-MS/MS methods for the analysis of cyclobenzaprine and can be adapted for the simultaneous quantification of the parent drug and its glucuronide metabolite.[10][11][12]
Objective: To develop a sensitive and specific method for the quantification of Cyclobenzaprine β-D-glucuronide in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyclobenzaprine: Precursor ion (m/z 276.2) → Product ion (e.g., m/z 215.1)[10]
-
Cyclobenzaprine β-D-glucuronide: Precursor ion (m/z 452.2) → Product ion (e.g., m/z 276.2, corresponding to the aglycone)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.
Sample Preparation (from Urine):
-
Enzymatic Hydrolysis (for total cyclobenzaprine measurement):
-
To a urine sample, add a β-glucuronidase enzyme solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Incubate at an optimized temperature (e.g., 37-55°C) for a sufficient time (e.g., 2-18 hours) to ensure complete hydrolysis.
-
Stop the reaction by adding a protein precipitation solvent (e.g., acetonitrile).
-
-
Direct Analysis (for glucuronide measurement):
-
Dilute the urine sample with a suitable buffer to minimize matrix effects.
-
Perform protein precipitation with a solvent like acetonitrile.
-
-
Extraction:
-
After centrifugation, the supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing any direct involvement of Cyclobenzaprine β-D-glucuronide in cellular signaling pathways. The primary role of glucuronidation is generally considered to be detoxification and facilitation of excretion.[4] The pharmacological activity of cyclobenzaprine is attributed to its action on the central nervous system, and it is the parent compound that is believed to interact with various receptors and transporters.[13]
Conclusion
References
- 1. CN102942489A - Preparation method for cyclobenzaprine hydrochloride - Google Patents [patents.google.com]
- 2. Cyclobenzaprine N-Glucuronide (Mixture of Diastereomers) - CAS - 67324-97-4 | Axios Research [axios-research.com]
- 3. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of glucuronide metabolite stability in dried blood spots [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronidation of Dihydrotestosterone and trans-Androsterone by Recombinant UDP-Glucuronosyltransferase (UGT) 1A4: Evidence for Multiple UGT1A4 Aglycone Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Biosynthesis of Cyclobenzaprine Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro biosynthesis of Cyclobenzaprine glucuronide, a major metabolite of the muscle relaxant Cyclobenzaprine. Understanding this metabolic pathway is crucial for drug development, enabling accurate predictions of drug clearance, potential drug-drug interactions, and pharmacogenomic variability. This document details the enzymatic processes, experimental protocols for its in vitro synthesis and analysis, and relevant kinetic data.
Introduction to Cyclobenzaprine Glucuronidation
Cyclobenzaprine, a tricyclic amine salt structurally related to tricyclic antidepressants, is extensively metabolized in the liver. One of the key phase II metabolic pathways is N-glucuronidation, a process that conjugates glucuronic acid to the drug molecule, rendering it more water-soluble and facilitating its excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells. The resulting metabolite is Cyclobenzaprine N+-glucuronide.
The primary UGT isoforms responsible for the N-glucuronidation of Cyclobenzaprine and other tertiary amines are UGT1A4 and UGT2B10 .[1][2][3] UGT2B10 generally exhibits a higher affinity for tricyclic antidepressants compared to UGT1A4.[4]
Enzymatic Pathway of Cyclobenzaprine Glucuronidation
The biosynthesis of Cyclobenzaprine glucuronide involves the transfer of glucuronic acid from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the tertiary amine group of Cyclobenzaprine. This reaction is catalyzed by UGT enzymes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of Drug Glucuronides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic synthesis of drug glucuronides, a critical reaction in drug metabolism. Glucuronidation, the covalent attachment of glucuronic acid to a substrate, is a major pathway for the detoxification and elimination of numerous drugs and other xenobiotics. This process is primarily catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Understanding the kinetics and mechanisms of this process is paramount for drug development, enabling the prediction of drug-drug interactions, metabolic clearance, and potential toxicity.
The Core of Glucuronidation: UDP-Glucuronosyltransferases (UGTs)
The UGT enzyme family is responsible for the transfer of glucuronic acid from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a nucleophilic functional group on a substrate. This reaction increases the water solubility of the compound, facilitating its excretion from the body.
There are two major families of UGTs involved in drug metabolism: UGT1 and UGT2. These enzymes are membrane-bound proteins primarily located in the endoplasmic reticulum of liver cells, but are also found in other tissues such as the intestine, kidneys, and lungs. Different UGT isoforms exhibit distinct but often overlapping substrate specificities, glucuronidating a wide array of functional groups including hydroxyls, carboxyls, amines, and thiols. The specific UGTs involved in the metabolism of a drug can significantly influence its pharmacokinetic profile.
Regulation of UGT Expression: A Complex Signaling Network
The expression of UGT genes is tightly regulated by a network of transcription factors and nuclear receptors. This regulation allows the body to respond to exposure to various xenobiotics and endogenous compounds. Key regulators include the Aryl hydrocarbon Receptor (AhR), the Pregnane X Receptor (PXR), and the Constitutive Androstane Receptor (CAR). These receptors can be activated by a wide range of ligands, including drugs, environmental pollutants, and dietary constituents, leading to the induction of UGT gene expression and an enhanced capacity for glucuronidation.
Experimental Workflow for In Vitro Enzymatic Synthesis
The in vitro synthesis of drug glucuronides is a cornerstone of drug metabolism studies. The general workflow involves incubating the drug substrate with an enzyme source in the presence of the necessary cofactor, followed by analysis of the reaction mixture to quantify the formed glucuronide.
Data Presentation: Quantitative Parameters of Drug Glucuronidation
The following tables summarize kinetic parameters for the glucuronidation of various drugs by different UGT isoforms. These values are essential for comparing the metabolic efficiency of different pathways and for predicting in vivo clearance.
Table 1: Kinetic Parameters for Drug Glucuronidation by Recombinant Human UGTs
| Drug | UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Acetaminophen (B1664979) | UGT1A1 | 5,800 | 1,200 | 0.21 | [1][2] |
| Acetaminophen | UGT1A6 | 13,000 | 2,700 | 0.21 | [1] |
| Acetaminophen | UGT1A9 | 2,800 | 1,400 | 0.50 | [1][2] |
| Morphine | UGT2B7 | 550 | 2,500 | 4.55 | [3] |
| Zidovudine | UGT2B7 | 6,300 | 11,000 | 1.75 | [4] |
| Propofol | UGT1A9 | 10 | 1,200 | 120 | [5] |
| Estradiol | UGT1A1 | 15 | 400 | 26.7 | [3] |
Table 2: Comparison of Kinetic Parameters in Human Liver Microsomes (HLM) and Recombinant UGTs
| Drug | Enzyme System | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Furosemide | HLM | 211 | 2.0 (nmol/min/mg) | 9.5 | [6] |
| Furosemide | hUGT1 Mice | 231 | 1.8 (nmol/min/mg) | 7.8 | [6] |
| S-Naproxen | HLM | 521 | 6.5 (nmol/min/mg) | 12.5 | [6] |
| S-Naproxen | hUGT1 Mice | 615 | 7.9 (nmol/min/mg) | 12.8 | [6] |
| Diclofenac | HLM | 119 | 1.1 (nmol/min/mg) | 9.2 | [7] |
| Diclofenac | hUGT1 Mice | 123 | 1.2 (nmol/min/mg) | 9.8 | [7] |
Experimental Protocols
In Vitro Glucuronidation Assay Using Human Liver Microsomes (HLM)
This protocol describes a general method for assessing the glucuronidation of a drug candidate using pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Drug Substrate
-
UDPGA (Uridine 5'-diphospho-glucuronic acid), trisodium (B8492382) salt
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (for LC-MS/MS analysis)
Procedure:
-
Prepare a stock solution of the drug substrate in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Prepare the incubation mixture: In a microcentrifuge tube, combine Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), and HLM (final protein concentration of 0.5-1.0 mg/mL).
-
Activate the microsomes: Add alamethicin to the incubation mixture to a final concentration of 25-50 µg/mg of microsomal protein to disrupt the microsomal membrane and expose the UGT active sites.[3] Incubate on ice for 15 minutes.
-
Pre-incubate: Transfer the tubes to a 37°C water bath and pre-incubate for 5 minutes.
-
Initiate the reaction: Add the drug substrate to the incubation mixture. The final substrate concentration should be varied to determine enzyme kinetics.
-
Start the glucuronidation: Add UDPGA (final concentration 2-5 mM) to initiate the reaction. The total incubation volume is typically 100-200 µL.
-
Incubate: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
In Vitro Glucuronidation Assay Using Recombinant UGTs
This protocol is for determining which specific UGT isoform(s) are responsible for the glucuronidation of a drug.
Materials:
-
Recombinant human UGT isoforms (e.g., expressed in baculovirus-infected insect cells)
-
Drug Substrate
-
UDPGA
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard
Procedure:
-
Prepare a stock solution of the drug substrate as described in the HLM protocol.
-
Prepare the incubation mixture: In separate tubes for each UGT isoform, combine Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), and the recombinant UGT enzyme (final protein concentration typically 0.1-0.5 mg/mL).
-
Pre-incubate: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction: Add the drug substrate to each tube.
-
Start the glucuronidation: Add UDPGA (final concentration 2-5 mM) to start the reaction.
-
Incubate: Incubate at 37°C for a time determined to be in the linear range for that specific isoform and substrate.
-
Terminate the reaction: Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample processing: Process the samples as described in the HLM protocol.
-
Analysis: Analyze the samples by LC-MS/MS to determine the amount of glucuronide formed by each UGT isoform.
Analytical Methodology: LC-MS/MS for Glucuronide Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug glucuronides.[8]
General LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is typically used to achieve good separation of the parent drug and its glucuronide metabolite.[9]
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for glucuronides, and it can be operated in either positive or negative ion mode, depending on the chemical nature of the analyte.[10]
-
Mass Spectrometry: Tandem mass spectrometry is performed using multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of the glucuronide) and a specific product ion (a fragment ion generated by collision-induced dissociation). This provides high selectivity and reduces matrix interference.[11]
Troubleshooting Common Issues
-
Low Glucuronide Yield:
-
Inactive Enzyme: Ensure proper storage and handling of microsomes or recombinant enzymes. Avoid repeated freeze-thaw cycles.
-
Insufficient Cofactor: Check the concentration and purity of the UDPGA stock solution.
-
Suboptimal pH or Temperature: Verify the pH of the buffer and the temperature of the incubator.
-
Enzyme Inhibition: Ensure that the concentration of the organic solvent from the drug stock solution is low enough to not inhibit the enzyme. The substrate itself may also cause substrate inhibition at high concentrations.[1]
-
-
High Variability between Replicates:
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting.
-
Inconsistent Incubation Times: Start and stop all reactions at precisely timed intervals.
-
Inhomogeneous Microsome Suspension: Ensure the microsomal stock is well-suspended before aliquoting.
-
-
Poor In Vitro-In Vivo Correlation:
-
UGT Latency: Incomplete activation of microsomes with alamethicin can lead to an underestimation of glucuronidation rates.[3][12]
-
Role of Transporters: The in vivo disposition of glucuronides can be influenced by uptake and efflux transporters, which are not fully accounted for in microsomal systems.[13]
-
Extrahepatic Metabolism: Glucuronidation can occur in tissues other than the liver, which may not be captured in studies using only liver microsomes.
-
This guide provides a foundational understanding of the principles and practices involved in the enzymatic synthesis of drug glucuronides. By employing these methods, researchers can gain valuable insights into the metabolic fate of drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. | Semantic Scholar [semanticscholar.org]
- 3. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclobenzaprine Metabolism and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine (B1214914) is a centrally acting skeletal muscle relaxant widely prescribed for the short-term treatment of muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Structurally similar to tricyclic antidepressants like amitriptyline, it primarily acts on the brainstem to reduce tonic somatic motor activity.[1][2][3] A thorough understanding of its metabolic fate is critical for drug development, clinical pharmacology, and toxicological assessment. This guide provides a comprehensive overview of the metabolic pathways of cyclobenzaprine, a summary of its identified metabolites, and detailed experimental protocols for their analysis and identification.
Metabolic Pathways of Cyclobenzaprine
Cyclobenzaprine undergoes extensive metabolism in the liver through both Phase I (oxidative) and Phase II (conjugative) reactions before its excretion.[4][5] Less than 1% of the drug is excreted unchanged in the urine.[4] The biotransformation process is crucial for converting the lipophilic parent drug into more water-soluble compounds that can be easily eliminated by the kidneys.[6]
Phase I Metabolism: Oxidation
Oxidative metabolism is the initial and primary route of cyclobenzaprine biotransformation. This phase is predominantly mediated by the cytochrome P450 (CYP) enzyme system.[1][6][7]
-
N-demethylation: The most significant oxidative pathway is the N-demethylation of the tertiary amine side chain.[4][8] This reaction is catalyzed primarily by CYP3A4 and CYP1A2, with a minor contribution from CYP2D6.[7][8][9] The product of this reaction is the major active metabolite, desmethylcyclobenzaprine (also known as norcyclobenzaprine).[4][10]
-
Hydroxylation: Aromatic hydroxylation occurs on the dibenzocycloheptene ring system, leading to the formation of phenolic derivatives such as 2-hydroxycyclobenzaprine and 3-hydroxycyclobenzaprine.[11][12]
-
N-oxidation: The tertiary amine can also be oxidized to form cyclobenzaprine N-oxide.[11][12][13]
-
Epoxidation: The 10,11-double bond of the cycloheptene (B1346976) ring can be oxidized to form a 10,11-epoxide, which is subsequently hydrolyzed by epoxide hydrolase to a trans-10,11-dihydrodiol (glycol).[11][12][13]
Phase II Metabolism: Glucuronidation
Following Phase I reactions, cyclobenzaprine and its oxidative metabolites undergo Phase II conjugation to further increase their water solubility for excretion.[4][6]
-
N-glucuronidation: This is the principal conjugation pathway for cyclobenzaprine. The tertiary amine of the parent drug and the secondary amine of desmethylcyclobenzaprine are conjugated with glucuronic acid.[4] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT2B10.[4][5] The resulting metabolites are quaternary ammonium-linked glucuronides (N⁺-glucuronides), which are the primary forms excreted in urine.[1][7]
Identified Metabolites
A number of cyclobenzaprine metabolites have been identified in preclinical (rat, dog) and human studies.[9][11] The major metabolites are summarized below.
| Metabolite Name | Chemical Alteration | Biological Matrix | Reference |
| Desmethylcyclobenzaprine (Norcyclobenzaprine) | N-demethylation | Urine, Plasma | [4][8][10] |
| Cyclobenzaprine N-oxide | N-oxidation of the side chain | Urine | [11][12][13] |
| 2-Hydroxycyclobenzaprine | Aromatic hydroxylation | Urine | [12] |
| 3-Hydroxycyclobenzaprine | Aromatic hydroxylation | Urine | [12] |
| N-desmethyl-2-hydroxy-cyclobenzaprine | N-demethylation & Hydroxylation | Urine | [12] |
| Cyclobenzaprine 10,11-epoxide | Epoxidation of the cycloheptene ring | Urine | [11][13] |
| Cyclobenzaprine trans-10,11-dihydrodiol | Hydrolysis of the epoxide | Urine | [11][12] |
| Cyclobenzaprine N⁺-glucuronide | Glucuronic acid conjugation | Urine | [14] |
| Desmethylcyclobenzaprine glucuronide | Glucuronic acid conjugation | Urine | [11] |
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of cyclobenzaprine has been characterized in healthy human subjects. The data highlights its extensive metabolism and slow elimination.
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | 33 - 55% | Single oral dose | [3][15] |
| Plasma Protein Binding | ~93% | - | [3][4] |
| Tmax (Peak Plasma Time) | 4.5 - 4.6 hours | 10 mg immediate-release tablet | [15] |
| Cmax (Peak Plasma Conc.) | 7.0 - 7.2 ng/mL | 10 mg immediate-release tablet | [15] |
| AUC₀-∞ (Area Under Curve) | 199.4 - 201.6 ng·hr/mL | 10 mg immediate-release tablet | [15] |
| Elimination Half-life (t½) | ~18 hours (range: 8-37 h) | Immediate-release formulation | [1][7] |
| Plasma Clearance | 0.7 L/min | - | [4][7] |
| Excretion | 38-51% in urine; 14-15% in feces | Radiolabeled dose | [4] |
Experimental Protocols for Metabolite Identification
The identification and quantification of cyclobenzaprine and its metabolites in biological matrices require sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique employed.[16][17][18]
Sample Preparation
Proper sample preparation is essential to remove interferences and concentrate the analytes.
Protocol 4.1.1: Liquid-Liquid Extraction (LLE) from Plasma [15][17]
-
To 1.0 mL of human plasma in a glass tube, add 25 µL of an internal standard (IS) solution (e.g., escitalopram, 1000 ng/mL in methanol).
-
Add a basifying agent (e.g., 100 µL of saturated sodium carbonate solution) to raise the pH.
-
Add 4.0 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or hexane-diethyl ether 3:1 v/v).
-
Vortex-mix for 1-2 minutes to ensure thorough extraction.
-
Centrifuge at 3500 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the LC-MS/MS mobile phase for injection.
Protocol 4.1.2: Enzymatic Hydrolysis of Urine Glucuronides
-
To 200 µL of urine sample in a microcentrifuge tube, add 10 µL of IS solution.
-
Add 50 µL of an appropriate buffer (e.g., 1 M sodium acetate, pH 4.5).
-
Add 40 µL of β-glucuronidase enzyme solution (e.g., from Helix pomatia or a recombinant source).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1-3 hours) to cleave the glucuronide bond.
-
After cooling, proceed with a sample clean-up step, such as LLE (Protocol 4.1.1) or solid-phase extraction (SPE), to isolate the now-free drug and metabolites.
LC-MS/MS Analysis
Protocol 4.2.1: Representative LC-MS/MS Method [17][19]
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Chromatographic Column: A reverse-phase C18 or CN column (e.g., 150 x 2.1 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Elution: An isocratic or gradient elution program. For example, an isocratic elution with 40:60 (v/v) Acetonitrile:Water (containing modifiers) at a flow rate of 0.3 mL/min.[17]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
-
Mass Spectrometer: A triple-quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The concentration of cyclobenzaprine and its metabolites is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank biological matrix.
Conclusion
The metabolism of cyclobenzaprine is a complex process involving multiple CYP and UGT enzymes, leading to a variety of Phase I and Phase II metabolites. The primary pathways are N-demethylation and N-glucuronidation. Desmethylcyclobenzaprine is the major active metabolite, while glucuronide conjugates are the main excretory products. The reliable identification and quantification of these compounds in biological fluids are predominantly achieved through robust LC-MS/MS methods, which require meticulous sample preparation and optimized analytical conditions. This comprehensive understanding is fundamental for professionals in drug development and clinical research to fully characterize the disposition and potential drug-drug interactions of cyclobenzaprine.
References
- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. longdom.org [longdom.org]
- 7. CYCLOBENZAPRINE HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 8. Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy Cyclobenzaprine | 303-53-7 [smolecule.com]
- 10. N-Desmethylcyclobenzaprine-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 11. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Formation of mammalian metabolites of cyclobenzaprine by the fungus, Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Will Cyclobenzaprine Show Up On A Drug Test? +Tips [jitsi.cmu.edu.jm]
- 19. researchgate.net [researchgate.net]
The Uncharted Territory: An In-depth Technical Review of Cyclobenzaprine Glucuronide's Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobenzaprine (B1214914), a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in humans, with glucuronidation representing a primary route of elimination. The major metabolite, cyclobenzaprine glucuronide, is readily excreted in the urine.[1][2] Despite its significance as a metabolic end-product, a thorough review of publicly available scientific literature reveals a conspicuous absence of data regarding the pharmacological activity of cyclobenzaprine glucuronide. This technical guide summarizes the current knowledge of cyclobenzaprine's metabolism and the established pharmacology of the parent compound, while highlighting the critical knowledge gap concerning the activity of its glucuronide conjugate. This report serves to inform the scientific community of this unexplored area, potentially stimulating future research into the pharmacological and toxicological profile of this major metabolite.
Introduction
Cyclobenzaprine is a centrally acting muscle relaxant structurally related to tricyclic antidepressants.[1] It is indicated for the short-term treatment of muscle spasms associated with acute, painful musculoskeletal conditions.[3] The therapeutic effects of cyclobenzaprine are attributed to its complex pharmacological profile, which includes actions on multiple neurotransmitter systems within the central nervous system (CNS). Following administration, cyclobenzaprine is extensively metabolized, primarily through oxidative and conjugative pathways.[4] One of the main metabolic routes is N-glucuronidation, resulting in the formation of cyclobenzaprine glucuronide.[4][5] While the metabolic fate of cyclobenzaprine is well-documented, the pharmacological activity of its glucuronide metabolite remains uncharacterized in the public domain.
Metabolism of Cyclobenzaprine
Cyclobenzaprine is subject to extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).
2.1. Oxidative Metabolism: The initial phase of cyclobenzaprine metabolism involves oxidation, predominantly N-demethylation to its active metabolite, norcyclobenzaprine, which is catalyzed by CYP3A4 and CYP1A2, with a minor contribution from CYP2D6.[6]
2.2. Glucuronidation: A significant portion of cyclobenzaprine and its phase I metabolites undergo phase II conjugation with glucuronic acid. Specifically, cyclobenzaprine undergoes N-glucuronidation, a reaction catalyzed by UGT1A4 and UGT2B10, to form cyclobenzaprine N+-glucuronide.[4] This water-soluble conjugate is then readily eliminated via the kidneys.[1][2] In humans, cyclobenzaprine glucuronide is a major metabolite found in urine.[5]
Experimental Protocols: In Vitro Metabolism of Cyclobenzaprine
A representative experimental protocol to investigate the in vitro metabolism of cyclobenzaprine, based on published methodologies, is as follows:
-
Incubation: Cyclobenzaprine is incubated with human liver microsomes in the presence of a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer at 37°C.
-
Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors for various CYPs (e.g., ketoconazole (B1673606) for CYP3A4, furafylline (B147604) for CYP1A2) can be co-incubated with cyclobenzaprine and human liver microsomes.
-
Metabolite Identification: Following incubation, the reaction is terminated (e.g., by adding a cold organic solvent). The samples are then centrifuged, and the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of metabolites, such as norcyclobenzaprine.
-
Reaction Phenotyping with Recombinant Enzymes: To confirm the role of specific UGTs, cyclobenzaprine can be incubated with a panel of recombinant human UGT enzymes in the presence of the cofactor UDP-glucuronic acid. The formation of cyclobenzaprine glucuronide is then monitored by LC-MS/MS.
Pharmacological Activity of Cyclobenzaprine (Parent Compound)
While data on cyclobenzaprine glucuronide is lacking, the parent compound has a well-defined and complex pharmacological profile. It acts on various receptors and transporters in the CNS.
Table 1: Receptor Binding Affinities of Cyclobenzaprine
| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Serotonin 5-HT2A Receptor | 28.78 | Antagonist |
| Histamine H1 Receptor | 1.3 | Antagonist |
| Muscarinic M1 Receptor | 7.9 | Antagonist |
| Muscarinic M2 Receptor | High | Antagonist |
| Muscarinic M3 Receptor | High | Antagonist |
| α1A-Adrenergic Receptor | 5.6 | Antagonist |
| α2A-Adrenergic Receptor | 4.3 | Antagonist |
| Serotonin Transporter (SERT) | Submicromolar | Inhibitor |
| Norepinephrine Transporter (NET) | Submicromolar | Inhibitor |
Data compiled from various sources.[4][7][8]
Signaling Pathways of Cyclobenzaprine's Known Targets
The following diagrams illustrate the signaling pathways associated with some of the key molecular targets of the parent compound, cyclobenzaprine. It is crucial to note that it is currently unknown if cyclobenzaprine glucuronide interacts with these or any other signaling pathways.
References
- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 8. Linking Pharmacology to Clinical Reports: Cyclobenzaprine and Its Possible Association With Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UGT1A4 in Cyclobenzaprine N-glucuronidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Cyclobenzaprine (B1214914) Metabolism
Cyclobenzaprine is structurally related to tricyclic antidepressants and is primarily used for the short-term relief of muscle spasms.[1] Its therapeutic action is linked to its activity within the central nervous system.[2] The elimination of cyclobenzaprine from the body is heavily reliant on metabolic transformation, followed by renal excretion of the more water-soluble metabolites.[2]
The metabolism of cyclobenzaprine is complex, involving both Phase I and Phase II enzymatic reactions. Phase I metabolism is predominantly oxidative, mediated by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP1A2, and to a lesser extent, CYP2D6, being implicated in its N-demethylation.[3] However, a major metabolic route for cyclobenzaprine is Phase II conjugation, specifically N-glucuronidation. This process involves the covalent addition of a glucuronic acid moiety to the tertiary amine of the cyclobenzaprine molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
The Role of UGT1A4 in N-glucuronidation
The UGT superfamily of enzymes plays a critical role in the metabolism and detoxification of a vast array of xenobiotics and endogenous compounds. UGT1A4, primarily expressed in the liver, is a key enzyme responsible for the N-glucuronidation of compounds containing primary, secondary, and tertiary amine functionalities.[4] Several studies have identified UGT1A4 as a primary catalyst in the N-glucuronidation of numerous therapeutic agents, including antipsychotics and antidepressants.[4]
Multiple lines of evidence point to the significant involvement of UGT1A4 in the N-glucuronidation of cyclobenzaprine.[5][6][7] Alongside UGT2B10, UGT1A4 is recognized as a major contributor to this metabolic pathway for cyclobenzaprine.[5][6][7] The formation of cyclobenzaprine-N+-glucuronide renders the molecule more polar, facilitating its excretion from the body.
UGT1A4 Expression and Variability
The expression of UGT1A4 can vary significantly among individuals, which can contribute to interindividual differences in drug metabolism and response.[8] Genetic polymorphisms in the UGT1A4 gene have been identified and can lead to altered enzyme activity.[9] For instance, the UGT1A4*3 allele has been associated with increased glucuronidation activity for certain substrates.[10] Understanding the expression levels and genetic variants of UGT1A4 is crucial for predicting the metabolic fate of its substrates, including cyclobenzaprine.
Quantitative Data on UGT1A4-mediated Glucuronidation
As of the latest literature review, specific kinetic parameters (Km and Vmax) for the N-glucuronidation of cyclobenzaprine by UGT1A4 have not been published. However, to provide a quantitative context for UGT1A4 activity, the following table summarizes the kinetic parameters for other well-characterized UGT1A4 substrates. This information can serve as a valuable reference for researchers designing and interpreting studies on cyclobenzaprine metabolism.
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Enzyme Source | Reference |
| Trifluoperazine | 14.4 ± 9.6 | 151.9 ± 63.5 | Pediatric Human Liver Microsomes | [4] |
| Imipramine | 110 ± 20 | 18.2 ± 0.7 | Recombinant Human UGT1A4 | [11] |
| Clozapine | 18.3 ± 2.6 | 1.43 ± 0.08 | Recombinant Human UGT1A4 (L48V mutant) | [12] |
| 25-hydroxyvitamin D3 | - | - | Recombinant Human UGT1A4 | [10][13] |
Note: The kinetic parameters can vary depending on the experimental conditions, such as the enzyme source (recombinant enzyme vs. liver microsomes), protein concentration, and buffer composition. The data for 25-hydroxyvitamin D3 indicates that it is a substrate, but specific kinetic values were not provided in the cited sources.
Experimental Protocols
This section provides detailed methodologies for studying the N-glucuronidation of cyclobenzaprine, focusing on the role of UGT1A4.
In Vitro Glucuronidation Assay
This protocol is adapted from established methods for assessing UGT1A4 activity and can be optimized for cyclobenzaprine.[4][14]
Objective: To determine the rate of cyclobenzaprine N-glucuronide formation in the presence of human liver microsomes (HLM) or recombinant human UGT1A4.
Materials:
-
Cyclobenzaprine hydrochloride
-
Human Liver Microsomes (pooled or from individual donors)
-
Recombinant human UGT1A4 expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cyclobenzaprine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a stock solution of UDPGA in water.
-
Prepare a working solution of alamethicin in ethanol (B145695) or DMSO.
-
Prepare the incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
-
Incubation Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Incubation buffer
-
Human liver microsomes or recombinant UGT1A4 (protein concentration to be optimized, typically 0.1-1 mg/mL for HLM and lower for recombinant enzymes)
-
Alamethicin (to a final concentration of 25-50 µg/mg protein) to permeabilize the microsomal membrane. Pre-incubate on ice for 15-20 minutes.
-
Cyclobenzaprine (at various concentrations for kinetic studies, e.g., 1-200 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Termination of the Reaction:
-
Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the protein.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis of Cyclobenzaprine and its N-glucuronide
Objective: To quantify the amount of cyclobenzaprine N-glucuronide formed in the in vitro assay.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate cyclobenzaprine from its glucuronide and other matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor-to-product ion transitions for cyclobenzaprine, cyclobenzaprine-N+-glucuronide, and the internal standard.
-
The exact m/z values will need to be determined experimentally by infusing the pure compounds. For cyclobenzaprine, a common transition is m/z 276.2 -> 215.2. The glucuronide will have a mass shift of +176 Da.
-
-
Optimization: Optimize cone voltage, collision energy, and other MS parameters for each analyte to achieve maximum sensitivity.
Data Analysis:
-
Construct a calibration curve using known concentrations of the cyclobenzaprine N-glucuronide standard.
-
Quantify the amount of glucuronide formed in the samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Calculate the rate of reaction (e.g., in pmol/min/mg protein).
Visualizations
Metabolic Pathway of Cyclobenzaprine
Caption: Metabolic pathway of cyclobenzaprine.
Experimental Workflow for UGT1A4 Kinetic Analysis
Caption: Workflow for determining UGT1A4 kinetic parameters.
Conclusion
UGT1A4 plays a pivotal role in the metabolic clearance of cyclobenzaprine through N-glucuronidation. This technical guide has provided a comprehensive overview of this process, including the metabolic context, the function of UGT1A4, and detailed experimental protocols for its investigation. While specific kinetic data for the UGT1A4-mediated N-glucuronidation of cyclobenzaprine is a current knowledge gap, the provided methodologies and reference data for other UGT1A4 substrates offer a solid foundation for researchers to undertake such studies. A thorough understanding of the role of UGT1A4 in cyclobenzaprine metabolism is essential for predicting its pharmacokinetic profile, understanding interindividual variability in patient response, and assessing potential drug-drug interactions. The experimental workflows and analytical methods detailed herein provide a clear path for researchers to contribute valuable quantitative data to this area of drug metabolism.
References
- 1. helda.helsinki.fi [helda.helsinki.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of UDP-glucuronosyltransferase (UGT) 1A and UGT2B expression levels in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genesight.com [genesight.com]
- 10. Human UGT1A4 and UGT1A3 conjugate 25-hydroxyvitamin D3: metabolite structure, kinetics, inducibility, and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of coexpression of UGT1A9 on enzymatic activities of human UGT1A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Quantitative Analysis of UDP-Glucuronosyltransferase (UGT) 1A and UGT2B Expression Levels in Human Livers | Semantic Scholar [semanticscholar.org]
- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]
The Discovery of Cyclobenzaprine Glucuronide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine (B1214914), a widely prescribed muscle relaxant, undergoes extensive metabolism in the human body. A pivotal discovery in understanding its metabolic fate was the identification of cyclobenzaprine glucuronide as a major human metabolite. This quaternary ammonium-linked glucuronide is a significant product of phase II conjugation, playing a crucial role in the drug's clearance. This technical guide provides a comprehensive overview of the discovery, characterization, and quantification of this key metabolite, offering detailed experimental protocols and data for researchers in pharmacology and drug development.
Metabolic Pathway of Cyclobenzaprine
Cyclobenzaprine is metabolized through both oxidative (Phase I) and conjugative (Phase II) pathways. The primary Phase I reaction is N-demethylation, catalyzed mainly by cytochrome P450 enzymes CYP3A4 and CYP1A2. However, the most significant metabolic route in humans is the direct N-glucuronidation of the tertiary amine of cyclobenzaprine, forming a quaternary ammonium-linked glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A4 and UGT2B10.[1] This glucuronide conjugate is highly water-soluble and is predominantly excreted in the urine.[2][3]
Caption: Metabolic pathway of cyclobenzaprine.
Discovery and Characterization
The initial identification of cyclobenzaprine glucuronide as a major human metabolite was a significant step in understanding the drug's disposition. Early studies using radiolabeled cyclobenzaprine were instrumental in tracing its metabolic fate.
Experimental Protocol: Initial Identification of Cyclobenzaprine Metabolites (Adapted from Hucker et al., 1978)
-
Drug Administration: Radiolabeled ([14C]) cyclobenzaprine was administered orally to human subjects.
-
Sample Collection: Urine and feces were collected over a period of several days.
-
Extraction of Metabolites:
-
Urine samples were adjusted to a basic pH and extracted with an organic solvent (e.g., ethyl acetate) to separate unconjugated metabolites.
-
The remaining aqueous layer, containing polar conjugates, was treated with β-glucuronidase to hydrolyze the glucuronide conjugates.
-
The hydrolyzed samples were then re-extracted with an organic solvent.
-
-
Chromatographic Separation: The extracts were concentrated and subjected to thin-layer chromatography (TLC) to separate the parent drug and its metabolites.
-
Detection and Identification:
-
Radioactivity on the TLC plates was detected by autoradiography.
-
The separated compounds were then characterized by mass spectrometry to determine their chemical structures. The identification of a compound that, after enzymatic hydrolysis, yielded the parent cyclobenzaprine confirmed the presence of a glucuronide conjugate.
-
Quantitative Analysis
The quantification of cyclobenzaprine and its glucuronide metabolite is crucial for pharmacokinetic studies. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide the necessary sensitivity and specificity. Due to the polar nature of the glucuronide, direct measurement can be challenging. Therefore, an indirect method involving enzymatic hydrolysis is commonly employed.
Quantitative Data on Cyclobenzaprine and its Glucuronide Metabolite
| Parameter | Value | Reference |
| Urinary Excretion | ||
| Unchanged Cyclobenzaprine | <1% of dose | [4] |
| Cyclobenzaprine Glucuronide | Major urinary metabolite | [2] |
| Pharmacokinetic Parameters (10 mg oral dose) | ||
| Cmax (Cyclobenzaprine) | 7.0 - 7.2 ng/mL | |
| Tmax (Cyclobenzaprine) | 4.5 - 4.6 hours | |
| Bioavailability | 33% - 55% | [5][6] |
| Protein Binding | ~93% | [5][6] |
Experimental Protocol: Quantification of Cyclobenzaprine Glucuronide in Urine by LC-MS/MS with Enzymatic Hydrolysis
-
Sample Preparation:
-
To a 1 mL aliquot of human urine, add an internal standard (e.g., deuterated cyclobenzaprine).
-
Add 100 µL of β-glucuronidase from E. coli and 500 µL of an appropriate buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0).
-
Incubate the mixture at 37°C for 2-4 hours to ensure complete hydrolysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water and then an organic solvent of low polarity (e.g., hexane).
-
Elute the analyte with a mixture of a volatile organic solvent and a small percentage of a basic modifier (e.g., dichloromethane:isopropanol:ammonium (B1175870) hydroxide (B78521), 80:20:2 v/v/v).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate cyclobenzaprine from endogenous urine components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for cyclobenzaprine and its internal standard.
-
-
Caption: Experimental workflow for quantification.
Synthesis of Cyclobenzaprine Glucuronide Standard
The availability of a certified reference standard is essential for the accurate quantification of cyclobenzaprine glucuronide. The synthesis of this quaternary ammonium-linked glucuronide can be achieved through a multi-step process.
Proposed Synthetic Protocol for Cyclobenzaprine N-Glucuronide
-
Protection of Glucuronic Acid: Commercially available glucuronic acid is first protected to prevent unwanted side reactions. This typically involves acetylation of the hydroxyl groups and methylation of the carboxylic acid.
-
Bromination: The protected glucuronic acid is then brominated at the anomeric carbon to create a reactive intermediate.
-
Quaternization Reaction: The tertiary amine of cyclobenzaprine is reacted with the brominated and protected glucuronic acid derivative in the presence of a mild base (e.g., sodium bicarbonate) in a biphasic solvent system (e.g., dichloromethane/water). This results in the formation of the quaternary ammonium linkage.
-
Deprotection: The protecting groups (acetyl and methyl esters) are removed under basic conditions (e.g., sodium hydroxide in methanol) to yield the final cyclobenzaprine glucuronide.
-
Purification: The final product is purified using techniques such as preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized cyclobenzaprine glucuronide are confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Conclusion
The discovery and characterization of cyclobenzaprine glucuronide as a major human metabolite have been fundamental to our understanding of the drug's pharmacology. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists involved in drug metabolism studies, bioanalysis, and the development of new chemical entities. The continued application of advanced analytical techniques will further refine our knowledge of cyclobenzaprine's metabolic pathways and its clinical implications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plasma levels and bioavailability of cyclobenzaprine in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Cyclobenzaprine β-D-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine (B1214914) is a widely prescribed muscle relaxant indicated for the relief of skeletal muscle spasms of local origin.[1] Following administration, cyclobenzaprine undergoes extensive metabolism in the liver, primarily through oxidative and conjugative pathways.[2][3] One of the major metabolites formed is cyclobenzaprine β-D-glucuronide, a water-soluble conjugate that facilitates the drug's excretion from the body.[1][4] Understanding the physicochemical properties of this major metabolite is crucial for a comprehensive assessment of the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of robust bioanalytical methods. This technical guide provides a detailed overview of the known physicochemical properties of cyclobenzaprine β-D-glucuronide, outlines experimental protocols for their determination, and presents a logical workflow for its metabolic generation and analysis.
Core Physicochemical Properties
Table 1: Physicochemical Properties of Cyclobenzaprine β-D-glucuronide
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉NO₆ | [5][6] |
| Molecular Weight | 451.52 g/mol | [5][6] |
| CAS Number | 67324-97-4 | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Expected to be higher than the parent drug due to the hydrophilic glucuronic acid moiety. Experimental determination is required. | |
| pKa | Data not available. The molecule possesses a tertiary amine (basic) and a carboxylic acid (acidic) from the glucuronic acid moiety. Experimental determination is required. | |
| logP (Octanol-Water Partition Coefficient) | Expected to be significantly lower than the parent drug due to increased polarity. Experimental determination is required. |
Table 2: Physicochemical Properties of Cyclobenzaprine (Parent Drug)
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N | [1] |
| Molecular Weight | 275.39 g/mol | [1] |
| Melting Point | 217 °C (as hydrochloride salt) | [1][4][7] |
| Boiling Point | 175-180 °C at 1 atm | [1][8] |
| Water Solubility | Freely soluble (as hydrochloride salt) | [1][4][7] |
| pKa | 8.47 at 25°C (as hydrochloride salt) | [3][4][7] |
| logP (Octanol-Water Partition Coefficient) | 5.2 | [1] |
Experimental Protocols for Physicochemical Property Determination
The following section details established experimental methodologies that can be employed to determine the key physicochemical properties of cyclobenzaprine β-D-glucuronide.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[9][10]
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Detailed Methodology:
-
Preparation of Saturated Solution: Add an excess amount of synthesized and purified cyclobenzaprine β-D-glucuronide to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: The concentration of cyclobenzaprine β-D-glucuronide in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments at each pH.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constants (pKa) of a compound.[13][14]
Principle: The pH of a solution of the compound is monitored as a standardized titrant (acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
-
Sample Preparation: A precisely weighed amount of cyclobenzaprine β-D-glucuronide is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility.
-
Titration: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of hydrochloric acid is added incrementally to titrate the basic tertiary amine. Subsequently, a standardized solution of sodium hydroxide (B78521) is used to titrate the carboxylic acid of the glucuronic acid moiety.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve.[15] Specialized software can be used for accurate determination of the inflection points.
logP Determination (HPLC-based Method)
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation of the octanol-water partition coefficient (logP).[9][16][17]
Principle: The retention time of a compound on a non-polar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values.
Detailed Methodology:
-
Chromatographic System: An HPLC system equipped with a C18 column and a UV or MS detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Reference Standards: A set of standard compounds with a range of well-established logP values are selected.
-
Calibration Curve Generation: Each reference standard is injected onto the HPLC system, and its retention time (t_R) is recorded. The capacity factor (k) is calculated for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column. A calibration curve is then constructed by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.[16]
-
Sample Analysis: Cyclobenzaprine β-D-glucuronide is injected onto the same HPLC system under identical conditions, and its retention time is measured.
-
logP Calculation: The log k value for the metabolite is calculated, and its logP value is determined by interpolation from the calibration curve.[18]
Metabolic Pathway and Analytical Workflow
As cyclobenzaprine β-D-glucuronide is a metabolite, its formation and subsequent analysis are key workflows for drug development professionals. The following diagram illustrates this process.
References
- 1. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. CYCLOBENZAPRINE HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 5. Cyclobenzaprine N-Glucuronide (Mixture of Diastereomers) - CAS - 67324-97-4 | Axios Research [axios-research.com]
- 6. veeprho.com [veeprho.com]
- 7. CYCLOBENZAPRINE HYDROCHLORIDE TABLETS USP [dailymed.nlm.nih.gov]
- 8. Cyclobenzaprine [drugfuture.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous Solubility Assay | Bienta [bienta.net]
- 12. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Cyclobenzaprine β-D-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine (B1214914) is a widely prescribed muscle relaxant that undergoes extensive metabolism in the body. The primary route of elimination is through the formation of glucuronide conjugates, with cyclobenzaprine β-D-glucuronide being a major metabolite. Accurate and sensitive quantification of this metabolite is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the development of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of cyclobenzaprine β-D-glucuronide in biological matrices.
Two primary strategies are employed for the quantification of glucuronidated metabolites: an indirect method involving enzymatic hydrolysis to the parent drug, and a direct method for the analysis of the intact conjugate. This document will cover both approaches, with a focus on the direct analysis of cyclobenzaprine β-D-glucuronide.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of the parent drug, cyclobenzaprine. These values can serve as a benchmark when developing and validating a method for its glucuronide metabolite.
Table 1: LC-MS/MS Method Parameters for Cyclobenzaprine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard (IS) | Escitalopram[1][2] | Amitriptyline | Nortriptyline |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[1] | Protein Precipitation (PPT)[2] | Solid-Phase Extraction (SPE) |
| Chromatographic Column | Ultimate XB-CN (150 x 2.1 mm, 5 µm)[1] | Agela C18[2] | C18 Column |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM Ammonium (B1175870) Acetate (B1210297) and 0.1% Formic Acid[1] | Acetonitrile: 5 mM Ammonium Acetate: Formic Acid (90:10:0.01, v/v/v)[2] | Methanol (B129727):Water with 0.1% Formic Acid |
| Flow Rate | - | 0.5 mL/min[2] | 1.0 mL/min |
| Ionization Mode | ESI Positive[1][2] | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 276.2 → 216.2[1][2] | 276.3 → 215.1[2] | 276.6 → 216.4[2] |
| IS MRM Transition (m/z) | 325.2 → 109.1 (Escitalopram)[1][2] | - | - |
Table 2: Validation Parameters for Cyclobenzaprine LC-MS/MS Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 0.049 - 29.81[1][2] | 0.05 - 50[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.049[1][2] | 0.05[2] |
| Intra-day Precision (%RSD) | ≤ 6.5[1] | < 8 |
| Inter-day Precision (%RSD) | ≤ 6.5[1] | < 8 |
| Accuracy (%RE) | - | -0.50 to 0.01 |
| Recovery (%) | - | 82.883[2] |
Experimental Protocols
Indirect Method: Quantification of Cyclobenzaprine after Enzymatic Hydrolysis
This protocol describes the quantification of total cyclobenzaprine by first hydrolyzing the glucuronide conjugate to the parent drug using β-glucuronidase.
2.1.1. Sample Preparation: Enzymatic Hydrolysis
-
To 100 µL of biological matrix (e.g., urine, plasma), add 25 µL of internal standard working solution.
-
Add 100 µL of 1 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (from E. coli).
-
Vortex mix for 30 seconds.
-
Incubate the mixture at 60°C for 2 hours to ensure complete hydrolysis.
-
Proceed with Liquid-Liquid Extraction or Solid-Phase Extraction as described below for the parent drug.
2.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To the hydrolyzed sample, add 100 µL of saturated sodium carbonate solution.
-
Add 1 mL of extraction solvent (e.g., hexane:diethyl ether, 3:1, v/v).[1]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Direct Method: Quantification of Intact Cyclobenzaprine β-D-glucuronide (Proposed)
This protocol outlines a proposed method for the direct analysis of the intact glucuronide metabolite. Note: This method requires validation.
2.2.1. Hypothetical Signaling Pathway of Cyclobenzaprine Metabolism
Caption: Metabolic pathway of cyclobenzaprine.
2.2.2. Sample Preparation: Solid-Phase Extraction (SPE)
Due to the hydrophilic nature of glucuronides, SPE is often the preferred method for extraction from biological matrices.
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of the biological sample, add 25 µL of a suitable internal standard (e.g., a stable isotope-labeled cyclobenzaprine glucuronide).
-
Dilute the sample with 400 µL of 2% ammonium hydroxide (B78521) in water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2.2.3. Proposed LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good retention and separation of the polar glucuronide metabolite.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a higher percentage (e.g., 95% B) will likely be required to elute the polar glucuronide and then wash the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to provide good sensitivity for cyclobenzaprine and its glucuronide.
-
Mass Spectrometry:
-
Precursor Ion (Q1): The protonated molecular ion of cyclobenzaprine β-D-glucuronide is expected at m/z 452.2 (C20H21N + C6H8O6 + H+).
-
Product Ion (Q3): A characteristic fragmentation of glucuronides is the neutral loss of the glucuronic acid moiety (176.1 Da). Therefore, a primary product ion would be the parent cyclobenzaprine at m/z 276.2. Other product ions may be present and should be investigated for optimal sensitivity and specificity.
-
Proposed MRM Transition: 452.2 → 276.2.
-
Experimental Workflows
3.1. Workflow for Indirect Analysis
Caption: Workflow for the indirect analysis of cyclobenzaprine glucuronide.
3.2. Workflow for Direct Analysis
Caption: Workflow for the direct analysis of cyclobenzaprine glucuronide.
Method Validation
A comprehensive validation of the developed LC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels.
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the development and validation of an LC-MS/MS method for the quantification of cyclobenzaprine β-D-glucuronide. While the indirect method provides a reliable way to measure total cyclobenzaprine, the direct analysis of the intact glucuronide is advantageous for obtaining a more complete pharmacokinetic profile and understanding the metabolic fate of the drug. The proposed direct method serves as a strong starting point for researchers to establish a validated assay for this important metabolite.
References
Application Note: UPLC-MS/MS Analysis of Cyclobenzaprine and its Metabolites in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobenzaprine (B1214914) is a centrally acting skeletal muscle relaxant, structurally related to tricyclic antidepressants, prescribed for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions. Monitoring its excretion and metabolic profile in urine is crucial for clinical toxicology, pharmacokinetic studies, and pain management compliance. Cyclobenzaprine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4, 1A2, and 2D6), with the major pathway being N-demethylation to form norcyclobenzaprine.[1][2][3] Both the parent drug and its metabolites are predominantly excreted in the urine as water-soluble glucuronide conjugates.[1][4]
This application note provides a detailed protocol for the simultaneous quantification of cyclobenzaprine and its primary metabolite, norcyclobenzaprine, in human urine using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates an enzymatic hydrolysis step to accurately measure the total concentration of both analytes after cleavage of the glucuronide conjugates.
Metabolic Pathway of Cyclobenzaprine
Cyclobenzaprine undergoes N-demethylation to its active metabolite, norcyclobenzaprine. Subsequently, both compounds are conjugated with glucuronic acid by UGT enzymes to form N+-glucuronides, which facilitates their renal excretion.[4] Accurate quantification of total drug exposure requires the cleavage of this glucuronide bond prior to analysis.
Caption: Metabolic pathway of cyclobenzaprine.
Experimental Workflow
The analytical workflow involves enzymatic deconjugation of the urine sample, followed by a solid-phase extraction (SPE) cleanup and concentration step. The final eluate is then analyzed by UPLC-MS/MS. This procedure ensures high sensitivity and removal of matrix interferences.
Caption: UPLC-MS/MS analytical workflow for urine.
Detailed Protocols
Materials and Reagents
-
Cyclobenzaprine and Norcyclobenzaprine analytical standards
-
Cyclobenzaprine-d3 or other suitable internal standard (IS)
-
β-glucuronidase from E. coli or recombinant source[1]
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Methanol (B129727), Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (>18 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)
-
Human urine (drug-free for controls)
Preparation of Standards and Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cyclobenzaprine, norcyclobenzaprine, and the internal standard in methanol.
-
Working Standard Mixture: Prepare a series of working standard solutions by serially diluting the stock solutions in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free urine with known amounts of the analytes.
Sample Preparation Protocol
-
Pipette 0.5 mL of urine sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 200 µL of ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution.[5]
-
Vortex briefly and incubate the mixture in a water bath at 60°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.[5]
-
After incubation, allow samples to cool to room temperature. Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitate.[5]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Condition |
| UPLC System | |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Results
The method is validated by assessing linearity, precision, accuracy, and recovery. The following table summarizes the key mass spectrometry parameters for the target analytes.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Typical LLOQ (ng/mL) |
| Cyclobenzaprine | 276.2 | 216.1[6] | 0.5 - 1.0 |
| Norcyclobenzaprine | 262.2 | 216.1* | 0.5 - 1.0 |
| Cyclobenzaprine-d3 (IS) | 279.2 | 219.1 | N/A |
Note: The product ion for Norcyclobenzaprine should be empirically determined and optimized during method development. The listed transition is a proposed starting point based on the stable tricyclic fragment shared with the parent compound.
Conclusion
This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of cyclobenzaprine and its major metabolite, norcyclobenzaprine, in human urine. The protocol, which includes an essential enzymatic hydrolysis step, allows for the accurate determination of total drug and metabolite concentrations. This method is suitable for use in clinical research, pharmacokinetic analysis, and therapeutic drug monitoring, providing valuable data for drug development professionals and clinicians.
References
- 1. Variations in enzymatic hydrolysis efficiencies for amitriptyline and cyclobenzaprine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mecsj.com [mecsj.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
Solid-Phase Extraction of Cyclobenzaprine Glucuronide from Plasma: An Application Note and Protocol
Introduction
Cyclobenzaprine (B1214914) is a widely prescribed muscle relaxant structurally related to tricyclic antidepressants. It undergoes extensive metabolism in the body, with one of the major pathways being N-glucuronidation, leading to the formation of cyclobenzaprine N-glucuronide. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Solid-phase extraction (SPE) offers a robust and selective method for the isolation and concentration of cyclobenzaprine glucuronide from complex biological matrices like plasma, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed protocol for the solid-phase extraction of cyclobenzaprine glucuronide from human plasma using a mixed-mode cation exchange SPE sorbent. The methodology leverages the chemical properties of the analyte, which possesses both a lipophilic backbone and a positively charged tertiary amine (pKa of parent drug ≈ 8.47), as well as a negatively charged carboxylic acid group on the glucuronide moiety at physiological pH.[1]
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction (SPE) sorbent that has both reversed-phase and strong cation exchange retention mechanisms.
-
Sample Pre-treatment: Plasma proteins are first precipitated to prevent clogging of the SPE cartridge and to release protein-bound analytes. The pH of the sample is adjusted to ensure the tertiary amine of cyclobenzaprine glucuronide is protonated (positively charged).
-
Loading: The pre-treated plasma sample is loaded onto the conditioned and equilibrated SPE cartridge. The analyte is retained by a combination of hydrophobic interactions with the polymeric sorbent and ionic interactions between the positively charged amine group and the negatively charged cation exchange functional groups on the sorbent.
-
Washing: The cartridge is washed with a series of solvents to remove endogenous interferences. An acidic wash maintains the ionic interaction while removing neutral and acidic interferences. An organic wash then removes non-polar interferences.
-
Elution: A basic organic solvent is used to neutralize the charge on the tertiary amine, disrupting the ionic interaction and allowing for the elution of cyclobenzaprine glucuronide. The organic component of the elution solvent overcomes the reversed-phase interactions.
Materials and Reagents
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg/1 mL)
-
Human plasma (K2-EDTA)
-
Cyclobenzaprine N-glucuronide reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled cyclobenzaprine glucuronide or a structurally similar compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Formic acid (≥98%)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Experimental Protocol
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of cyclobenzaprine glucuronide in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at desired concentrations.
-
Spiking Solutions: Prepare spiking solutions for calibration standards and quality control samples by diluting the working standard solutions.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate spiking solutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QC samples (low, mid, high).
Sample Pre-treatment
-
Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 400 µL of cold acetonitrile (or 10% w/v TCA) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 600 µL of 2% formic acid in water to the supernatant and vortex to mix.
Solid-Phase Extraction Procedure
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing 1: Wash the cartridge with 1 mL of 2% formic acid in water.
-
Washing 2: Wash the cartridge with 1 mL of methanol.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the cyclobenzaprine glucuronide with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
Data Presentation
The following tables summarize the expected performance characteristics of this SPE method. The data is representative and should be validated in your laboratory.
Table 1: SPE Method Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Cyclobenzaprine Glucuronide | 1 | 88.5 | 95.2 |
| 50 | 92.1 | 97.8 |
Recovery (%) = (Peak area of extracted sample / Peak area of post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area of post-extraction spiked sample / Peak area of standard in solvent) x 100
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
Visualizations
Logical Relationship of SPE Steps
Caption: Logical flow of the SPE protocol.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The described mixed-mode solid-phase extraction protocol provides an effective and selective method for the extraction of cyclobenzaprine glucuronide from human plasma. This method is suitable for use in regulated bioanalysis for pharmacokinetic and metabolic studies. The protocol is designed to be a starting point and should be fully validated in the end-user's laboratory to ensure it meets the specific requirements of their analytical method.
References
Application Notes and Protocols for the Derivatization of Cyclobenzaprine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine (B1214914), a widely prescribed muscle relaxant, is structurally related to tricyclic antidepressants. Its analysis is crucial in clinical and forensic toxicology, as well as in pharmaceutical quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of cyclobenzaprine and its metabolites. However, due to the polar nature of these compounds, particularly the secondary amine metabolite norcyclobenzaprine (B1203295), derivatization is often necessary to improve their chromatographic behavior and enhance detection sensitivity.
This document provides detailed application notes and protocols for the derivatization of cyclobenzaprine and its primary metabolite, norcyclobenzaprine, for GC-MS analysis. The focus is on acylation with trifluoroacetic anhydride (B1165640) (TFAA), a common and effective derivatization technique for compounds containing primary and secondary amine functional groups.
Principles of Derivatization for GC-MS Analysis
Derivatization in GC-MS is a chemical modification of an analyte to produce a new compound with properties more suitable for analysis. The primary goals of derivatization for compounds like cyclobenzaprine and its metabolites are:
-
Increased Volatility: To allow the compound to be readily vaporized in the GC injector without thermal degradation.
-
Improved Chromatographic Peak Shape: To reduce peak tailing caused by interactions between the polar amine groups and active sites in the GC system.
-
Enhanced Mass Spectral Characteristics: To produce derivatives with characteristic mass fragments that aid in identification and quantification.
Acylation, specifically using trifluoroacetic anhydride (TFAA), is a common derivatization strategy for amines. TFAA reacts with the active hydrogen on primary and secondary amines to form stable, volatile trifluoroacetyl derivatives. While cyclobenzaprine is a tertiary amine and lacks an active hydrogen for direct acylation, its major metabolite, norcyclobenzaprine, is a secondary amine and readily undergoes this reaction. Therefore, the GC-MS analysis of cyclobenzaprine often involves monitoring both the underivatized parent drug and the derivatized metabolite.
Experimental Protocols
Materials and Reagents
-
Cyclobenzaprine hydrochloride standard
-
Norcyclobenzaprine standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (B129727) (GC grade)
-
Pyridine (B92270) (optional, as a catalyst)
-
Anhydrous sodium sulfate
-
GC-MS vials with inserts
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
Standard Solution Preparation
Prepare stock solutions of cyclobenzaprine and norcyclobenzaprine in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare working standard solutions of varying concentrations in ethyl acetate to construct a calibration curve.
Sample Preparation and Derivatization Protocol
This protocol is adapted from established methods for the derivatization of tricyclic antidepressants and related compounds.
-
Extraction (from biological matrix, if applicable):
-
For plasma or urine samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes. A common procedure involves basifying the sample with a suitable buffer (e.g., borate (B1201080) buffer, pH 9) and extracting with an organic solvent like a mixture of hexane (B92381) and isoamyl alcohol.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization:
-
To the dried extract or a known amount of standard, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
(Optional) Add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
After heating, allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Analysis
Instrumentation and Conditions
The following are typical GC-MS parameters and can be optimized for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-550 |
Data Presentation
Derivatization with TFAA is expected to significantly improve the chromatographic performance of norcyclobenzaprine. The following table summarizes the anticipated results.
| Compound | Derivatization Status | Expected Retention Time (min) | Expected Peak Shape | Key Mass Fragments (m/z) |
| Cyclobenzaprine | Underivatized | ~10-12 | Fair to Good | 275 (M+), 215, 58 |
| Norcyclobenzaprine | Underivatized | ~10-12 | Poor (tailing) | 261 (M+), 215, 44 |
| Norcyclobenzaprine-TFA | Derivatized with TFAA | ~11-13 | Excellent | 357 (M+), 215, 146 |
Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions.
Visualizations
Derivatization Reaction of Norcyclobenzaprine with TFAA
Caption: Derivatization of norcyclobenzaprine with TFAA.
GC-MS Analysis Workflow for Cyclobenzaprine
Caption: Workflow for GC-MS analysis of cyclobenzaprine.
Discussion
The derivatization of norcyclobenzaprine with TFAA is a robust method for its analysis by GC-MS. The resulting trifluoroacetyl derivative is more volatile and less polar, leading to improved peak shape and sensitivity. While cyclobenzaprine itself does not typically react with TFAA under these conditions, it can often be analyzed in its underivatized form in the same chromatographic run.
It is important to note that the derivatization conditions, including reaction time, temperature, and the use of a catalyst, may require optimization for specific sample matrices and instrument configurations. A thorough method validation, including assessment of linearity, precision, accuracy, and limits of detection and quantification, should be performed.
Conclusion
The use of trifluoroacetic anhydride for the derivatization of cyclobenzaprine's main metabolite, norcyclobenzaprine, is an effective strategy to enable sensitive and reliable quantification by GC-MS. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists in the development and implementation of analytical methods for cyclobenzaprine.
Application Notes and Protocols for the Quantification of Cyclobenzaprine and its Glucuronide in Hair Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine, a centrally acting muscle relaxant structurally related to tricyclic antidepressants, is prescribed for the relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1] Monitoring its long-term use or potential misuse can be effectively achieved through hair analysis, which offers a wide window of detection. Cyclobenzaprine is extensively metabolized in the body, with one of the primary routes being N-glucuronidation.[2] Therefore, the simultaneous quantification of both the parent drug, Cyclobenzaprine, and its major metabolite, Cyclobenzaprine N-glucuronide, in hair samples provides a more comprehensive picture of an individual's exposure.
This document provides detailed application notes and protocols for the simultaneous quantification of Cyclobenzaprine and Cyclobenzaprine N-glucuronide in human hair samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical method. These values are based on typical performance characteristics of modern LC-MS/MS instrumentation and may vary based on the specific instrument and laboratory conditions.
Table 1: LC-MS/MS Parameters for Cyclobenzaprine and Cyclobenzaprine N-glucuronide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyclobenzaprine | 276.2 | 215.1 | 25 |
| Cyclobenzaprine-d3 (IS) | 279.2 | 218.1 | 25 |
| Cyclobenzaprine N-glucuronide | 453.2 | 276.2 | 20 |
| Cyclobenzaprine N-glucuronide-d3 (IS) | 456.2 | 279.2 | 20 |
Table 2: Method Validation Parameters
| Parameter | Cyclobenzaprine | Cyclobenzaprine N-glucuronide |
| Linearity Range | 10 - 2000 pg/mg | 20 - 4000 pg/mg |
| Limit of Detection (LOD) | 3 pg/mg | 7 pg/mg |
| Limit of Quantification (LOQ) | 10 pg/mg | 20 pg/mg |
| Accuracy (% Bias) | -10% to +8% | -12% to +10% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 85% | > 80% |
Experimental Protocols
This section details the methodologies for the key experiments involved in the quantification of Cyclobenzaprine and its glucuronide in hair.
Materials and Reagents
-
Cyclobenzaprine Hydrochloride (Reference Standard)
-
Cyclobenzaprine N-glucuronide (Reference Standard)
-
Cyclobenzaprine-d3 (Internal Standard)
-
Cyclobenzaprine N-glucuronide-d3 (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Dichloromethane
-
Acetone
-
Solid Phase Extraction (SPE) cartridges (Mixed-mode cation exchange)
Sample Preparation
-
Decontamination:
-
Wash approximately 20-50 mg of hair sequentially with 5 mL of dichloromethane, 5 mL of acetone, and three times with 5 mL of deionized water.
-
Each wash step should be performed for 2 minutes with gentle agitation.
-
Dry the washed hair at room temperature overnight.
-
-
Pulverization:
-
Finely cut the decontaminated and dried hair into small segments (<1 mm).
-
Pulverize the hair segments using a ball mill to increase the surface area for efficient extraction. This step is crucial for the extraction of incorporated analytes.
-
-
Extraction:
-
Accurately weigh 10 mg of the pulverized hair into a 2 mL microcentrifuge tube.
-
Add 1 mL of a methanol/acetonitrile/5mM ammonium formate buffer (pH 3) mixture (25:25:50, v/v/v) containing the internal standards (Cyclobenzaprine-d3 and Cyclobenzaprine N-glucuronide-d3).
-
Incubate the mixture in an ultrasonic water bath at 50°C for 2 hours.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE) - Clean-up:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the extraction buffer.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
IonSpray Voltage: 5500 V.
-
Refer to Table 1 for specific MRM transitions and collision energies.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for hair sample analysis.
Cyclobenzaprine Metabolism Pathway
This diagram shows the metabolic conversion of Cyclobenzaprine to its N-glucuronide metabolite.
Caption: Metabolic pathway of Cyclobenzaprine to its glucuronide.
Logical Relationship of Analytical Steps
This diagram outlines the logical sequence and dependencies of the analytical procedure.
Caption: Logical flow of the analytical method.
References
Application Notes: Analytical Standards for Cyclobenzaprine β-D-glucuronide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for the use of Cyclobenzaprine (B1214914) β-D-glucuronide analytical standards in research and drug development. Detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined, along with key quantitative data and visualizations to aid in experimental design and execution.
Introduction
Cyclobenzaprine is a widely prescribed muscle relaxant that undergoes extensive metabolism in the body. One of the major metabolic pathways is glucuronidation, leading to the formation of Cyclobenzaprine β-D-glucuronide. Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicological, and drug metabolism studies. The use of a certified analytical standard is essential for achieving reliable and reproducible results.
These notes describe the application of the Cyclobenzaprine β-D-glucuronide analytical standard for the quantitative determination of the metabolite in biological matrices.
Physicochemical Properties and Specifications
The analytical standard is a highly purified form of Cyclobenzaprine β-D-glucuronide, suitable for use as a reference material in analytical assays.
| Property | Specification |
| Chemical Name | Cyclobenzaprine β-D-glucuronide |
| Molecular Formula | C₂₆H₂₉NO₇ |
| Molecular Weight | 467.51 g/mol |
| CAS Number | 102439-93-8 |
| Appearance | White to off-white solid |
| Purity | ≥98% (by HPLC) |
| Storage | -20°C, protect from light and moisture |
Metabolic Pathway of Cyclobenzaprine
Cyclobenzaprine is metabolized in the liver primarily through oxidation and conjugation reactions. The glucuronidation pathway involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates glucuronic acid to the cyclobenzaprine molecule, increasing its water solubility and facilitating its excretion.
Caption: Metabolic conversion of Cyclobenzaprine.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Materials:
-
Cyclobenzaprine β-D-glucuronide analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analytical standard and dissolve it in 1 mL of methanol. Vortex thoroughly to ensure complete dissolution.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to achieve the desired concentrations for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation from Human Plasma (Solid-Phase Extraction)
This protocol provides a general procedure for the extraction of Cyclobenzaprine β-D-glucuronide from a plasma matrix.
Caption: Solid-Phase Extraction (SPE) workflow.
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.
LC-MS/MS Analytical Method
The following are typical starting conditions for the analysis of Cyclobenzaprine β-D-glucuronide. Method optimization is recommended for specific instrumentation and matrices.
| LC Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 468.2 m/z |
| Product Ions (Q3) | 276.2 m/z (Quantifier), 215.1 m/z (Qualifier) |
| Collision Energy | Optimization required for specific instrument |
| Capillary Voltage | 3.5 kV |
Data Analysis and Interpretation
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of the analyte in unknown samples is then determined from this curve.
Disclaimer
The information provided in these application notes is intended for guidance and as a starting point for method development. Users should validate the analytical method for their specific application and instrumentation to ensure accuracy, precision, and reliability.
Application Note: High-Resolution Mass Spectrometry for Cyclobenzaprine Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine (B1214914) is a widely prescribed muscle relaxant structurally related to tricyclic antidepressants. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall safety. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), has emerged as a powerful tool for the comprehensive profiling and identification of drug metabolites. This application note provides a detailed protocol and relevant data for the metabolite profiling of cyclobenzaprine using LC-HRMS.
Cyclobenzaprine undergoes extensive metabolism in the liver, primarily through oxidation and conjugation pathways. The major metabolic routes include N-demethylation, hydroxylation, and N-glucuronidation.[1][2] The cytochrome P450 enzymes CYP3A4 and CYP1A2 are the primary catalysts for its oxidative metabolism, with a minor contribution from CYP2D6.[3][4][5]
Key Metabolites of Cyclobenzaprine
The primary metabolites of cyclobenzaprine identified in human plasma and urine include:
-
Norcyclobenzaprine (N-desmethylcyclobenzaprine): An active metabolite formed by the removal of a methyl group from the dimethylamino moiety.[2][6][7]
-
Hydroxylated Metabolites: Introduction of a hydroxyl group onto the aromatic ring system.
-
Cyclobenzaprine N-oxide: Oxidation of the tertiary amine.[8][9]
-
Glucuronide Conjugates: Phase II metabolites where cyclobenzaprine or its Phase I metabolites are conjugated with glucuronic acid to increase water solubility and facilitate excretion.[2][3]
One study identified a total of nine Phase I and eight Phase II metabolites in human plasma, highlighting the complexity of cyclobenzaprine's biotransformation.[10]
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of cyclobenzaprine and its major active metabolite, norcyclobenzaprine, in human plasma following oral administration of two different formulations.
| Analyte | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Cyclobenzaprine | Immediate-Release Tablet | 10 mg | 7.0 - 7.2 | 4.5 - 4.6 | 199.4 - 201.6 |
| Cyclobenzaprine | Sublingual (TNX-102 SL) | 5.6 mg (Day 20) | 10.1 | 8.0 | 114.7 |
| Norcyclobenzaprine | Sublingual (TNX-102 SL) | 5.6 mg (Day 20) | 18.1 | 64.0 | 66.7 |
| Cyclobenzaprine | Extended-Release (AMRIX) | 30 mg (Day 20) | 27.1 | 8.0 | 449.2 |
| Norcyclobenzaprine | Extended-Release (AMRIX) | 30 mg (Day 20) | 27.2 | 64.0 | 118.1 |
Data for Immediate-Release Tablet from a bioequivalence study.[11] Data for Sublingual and Extended-Release formulations from a steady-state pharmacokinetic study.[10]
Experimental Protocols
This section outlines a general protocol for the profiling of cyclobenzaprine metabolites in human plasma using LC-HRMS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of human plasma, add an internal standard solution (e.g., a structurally similar compound not expected to be present in the sample).
-
Alkalinize the plasma sample by adding a small volume of a basic solution (e.g., saturated sodium carbonate solution).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and diethyl ether, 3:1, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-HRMS analysis.
Liquid Chromatography
-
Column: A reversed-phase column, such as a C18 or a cyano (CN) column, is suitable for the separation of cyclobenzaprine and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
High-Resolution Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is required for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for the analysis of cyclobenzaprine and its metabolites due to the presence of the basic amine group.
-
Scan Mode:
-
Full Scan: Acquire data in full scan mode over a mass range of m/z 100-1000 to detect all potential metabolites. A high resolution (e.g., >30,000 FWHM) is crucial to resolve isobaric interferences.
-
Data-Dependent Acquisition (DDA): Set up a DDA experiment to trigger MS/MS fragmentation of the most abundant ions detected in the full scan. This will provide structural information for metabolite identification.
-
-
Collision Energy: Use a stepped collision energy approach (e.g., 10, 20, and 40 eV) to generate a rich fragmentation spectrum for each metabolite.
Data Analysis and Metabolite Identification
The identification of metabolites is based on the following criteria:
-
Accurate Mass Measurement: The high mass accuracy of the HRMS instrument allows for the determination of the elemental composition of the parent and fragment ions, which is used to propose the chemical formula of the metabolites.
-
Retention Time Shift: Metabolites will typically have different retention times compared to the parent drug, depending on their polarity.
-
Fragmentation Pattern Analysis: The MS/MS spectra of the metabolites are compared to that of the parent drug to identify the site of metabolic modification. Common fragmentation pathways for tricyclic compounds can be used as a guide.[12]
Visualizations
Cyclobenzaprine Metabolism Pathway
Caption: Major metabolic pathways of cyclobenzaprine.
Experimental Workflow for Cyclobenzaprine Metabolite Profiling
Caption: A typical workflow for LC-HRMS based metabolite profiling.
Conclusion
High-resolution mass spectrometry is an indispensable technique for the detailed characterization of cyclobenzaprine metabolism. The provided protocols and data serve as a valuable resource for researchers in drug development and related fields. The ability to accurately identify and quantify metabolites provides crucial insights into the drug's disposition and potential for variability in patient populations. Further studies focusing on the quantification of a broader range of metabolites and the elucidation of their complete fragmentation patterns will continue to enhance our understanding of cyclobenzaprine's pharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. actascientific.com [actascientific.com]
- 5. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. tonixpharma.com [tonixpharma.com]
- 11. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Cyclobenzaprine Glucuronide Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of cyclobenzaprine (B1214914) glucuronide from biological matrices, primarily plasma and urine, for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cyclobenzaprine is a widely used muscle relaxant that undergoes extensive metabolism in the body. A significant metabolic pathway is glucuronidation, resulting in the formation of cyclobenzaprine glucuronide, which is then excreted. Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Due to the polar nature of the glucuronide conjugate, direct analysis is often challenging. Therefore, a common approach involves enzymatic hydrolysis to cleave the glucuronic acid moiety, followed by extraction of the parent cyclobenzaprine for LC-MS/MS analysis. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), preceded by an essential enzymatic hydrolysis step.
Enzymatic Hydrolysis of Cyclobenzaprine Glucuronide
Enzymatic hydrolysis using β-glucuronidase is a critical step to liberate the parent cyclobenzaprine from its glucuronide conjugate, enabling more sensitive and reliable quantification by reversed-phase LC-MS/MS.
Protocol: Enzymatic Hydrolysis
-
Sample Preparation: To 200 µL of biological sample (e.g., urine or plasma), add 25 µL of an appropriate internal standard (IS) solution (e.g., a deuterated analog of cyclobenzaprine).
-
Buffer Addition: Add 200 µL of a suitable buffer. For many commercial β-glucuronidase enzymes, a 0.1M ammonium (B1175870) acetate (B1210297) buffer with a pH of 4.0 is effective.
-
Enzyme Addition: Add a specified amount of β-glucuronidase enzyme. The required volume and activity will depend on the enzyme source (e.g., from E. coli, abalone, or recombinant). A typical starting point is 25 µL of an enzyme solution with an activity of 6250 units/mL.
-
Incubation: Vortex the mixture gently and incubate. Incubation conditions can be optimized, but a common starting point is 55°C or 65°C for 30 to 60 minutes. Some recombinant enzymes can achieve efficient hydrolysis at room temperature in as little as 15 minutes.
-
Termination: After incubation, stop the reaction by adding an acid, such as 4% aqueous phosphoric acid. This step also prepares the sample for subsequent extraction.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples. It is particularly useful for high-throughput screening. Acetonitrile (B52724) is a commonly used precipitation solvent.[1]
Protocol: Protein Precipitation
-
Sample Aliquot: Take an aliquot of the plasma sample that has undergone enzymatic hydrolysis.
-
Solvent Addition: Add at least three volumes of cold acetonitrile to the sample (e.g., 600 µL of acetonitrile to 200 µL of plasma).
-
Vortex: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant containing the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases. This method can provide cleaner extracts compared to protein precipitation.
Protocol: Liquid-Liquid Extraction
-
pH Adjustment: After enzymatic hydrolysis, adjust the pH of the sample to a basic pH (e.g., pH 9-10) using a suitable base like sodium carbonate solution. This ensures that cyclobenzaprine is in its non-ionized, more organic-soluble form.
-
Solvent Addition: Add an appropriate volume of an immiscible organic solvent. A mixture of hexane (B92381) and diethyl ether (3:1, v/v) has been shown to be effective for cyclobenzaprine extraction.[2]
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a high degree of sample clean-up by utilizing the affinity of the analyte for a solid sorbent. This method is highly selective and can result in very clean extracts, minimizing matrix effects.
Protocol: Solid-Phase Extraction
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing methanol (B129727) followed by water or an appropriate buffer through the cartridge.
-
Sample Loading: After enzymatic hydrolysis, load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.
-
Elution: Elute the analyte of interest from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation methods for cyclobenzaprine. While specific data for cyclobenzaprine glucuronide is limited, the data for the parent compound provides a strong indication of the expected performance.
Table 1: Protein Precipitation
| Analyte | Matrix | Precipitation Solvent | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Reference |
| Cyclobenzaprine | Human Plasma | Acetonitrile | >80 | Not Specified | 0.05 | [2] |
| Drug Cocktail | Human Plasma | Acetonitrile | >80 | - | Not Specified | [1] |
Table 2: Liquid-Liquid Extraction
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Reference |
| Cyclobenzaprine | Human Plasma | Hexane:Diethyl Ether (3:1) | Not Specified | Not Specified | 0.049 | [2] |
| Cyclobenzaprine | Human Plasma | Methyl tert-butyl ether | 82.88 | Not Specified | 0.05 | [2] |
| Warfarin | Human Plasma | Two-step LLE | 93.53 ± 12.40 | Not Specified | 100 | [3] |
Table 3: Solid-Phase Extraction
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Reference |
| Ethyl Glucuronide | Urine | Strong Anion Exchanger | ~80 | Not Specified | <100 | [4] |
| Cannabinoids & Glucuronides | Urine | Supported-Liquid Extraction | 34-73 | Not Specified | 0.5-5 | [5] |
LC-MS/MS Analysis
Following sample preparation, the reconstituted extract is analyzed by LC-MS/MS. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small amount of formic acid to promote ionization. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for sensitive and selective detection of cyclobenzaprine and its internal standard.
Disclaimer: These protocols provide a general guideline. Optimization of each step, including the choice of reagents, volumes, and incubation/extraction times, is recommended for specific applications and matrices to achieve the desired performance characteristics.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of free and glucuronidated cannabinoids in human urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Forensic Analysis of Cyclobenzaprine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine (B1214914), a centrally acting skeletal muscle relaxant structurally similar to tricyclic antidepressants, is frequently prescribed for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Its central nervous system depressant effects, however, also lead to its potential for abuse and involvement in toxicological events, including fatal overdoses.[3][4][5][6] Consequently, the robust forensic analysis of cyclobenzaprine and its metabolites in biological specimens is crucial for clinical and forensic toxicology investigations. This document provides detailed application notes and protocols for the extraction and quantification of cyclobenzaprine and its primary metabolites.
Metabolism and Pharmacokinetics
Cyclobenzaprine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[1][7][8] The major metabolic pathways involve N-demethylation to form norcyclobenzaprine (B1203295) (desmethylcyclobenzaprine), as well as N-oxide formation, hydroxylation, and glucuronide conjugation.[2][7][8][9] The primary metabolites excreted in urine are water-soluble glucuronide conjugates.[1][7] Unchanged cyclobenzaprine accounts for only a minor portion of the excreted dose.[7][10]
The pharmacokinetic profile of cyclobenzaprine can vary among individuals. After oral administration, it is well absorbed with a bioavailability of approximately 33-55%.[11][12][13] The drug is highly protein-bound in plasma (around 93%).[7][11][12][13] The mean elimination half-life for the immediate-release formulation is approximately 18 hours, while the extended-release formulation has a half-life of about 32 hours.[1][11]
Quantitative Data
The following tables summarize the pharmacokinetic parameters and reported concentrations of cyclobenzaprine in various biological matrices.
Table 1: Pharmacokinetic Parameters of Cyclobenzaprine in Healthy Adults
| Parameter | Immediate-Release (10 mg) | Extended-Release (30 mg) | Reference(s) |
| Cmax (ng/mL) | 7.0 - 8.5 | 19.2 - 19.9 | [2][12][13][14] |
| Tmax (hours) | 4.0 - 4.6 | 7.1 - 8.0 | [7][12][13][14] |
| Elimination Half-life (hours) | 18 (range 8-37) | 32 (range 8-37) | [1][11] |
| AUC (ng·hr/mL) | 199.4 - 201.6 | 779.9 - 1055.2 | [12][13][14] |
Table 2: Reported Cyclobenzaprine Concentrations in Forensic Cases
| Specimen | Concentration Range (mg/L) | Case Type | Reference(s) |
| Blood | 0.8 - 0.96 | Fatal Overdose | [3][4] |
| Blood | 1.786 (in combination with ethanol) | Drowning | [5] |
Experimental Protocols
Protocol 1: Extraction and Analysis of Cyclobenzaprine from Blood/Plasma using LC-MS/MS
This protocol is a synthesis of commonly employed methods for the quantitative analysis of cyclobenzaprine in blood or plasma.[12][14][15][16]
1. Materials and Reagents
-
Cyclobenzaprine and Norcyclobenzaprine certified reference materials
-
Internal Standard (IS) solution (e.g., Amitriptyline or Escitalopram)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic Acid
-
Ammonium (B1175870) Acetate
-
Methyl tert-butyl ether (MTBE) or Hexane-diethyl ether (3:1, v/v)
-
Deionized water
-
Whole blood or plasma samples
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of blood/plasma sample into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 250 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex briefly.
-
Add 3 mL of extraction solvent (MTBE or hexane-diethyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean 15 mL tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: Sciex API 4000 triple quadrupole or equivalent
-
Column: C18 column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm) or a CN column.[12][15]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in water or an isocratic mixture such as acetonitrile: 5 mM ammonium acetate: formic acid (90:10:0.01, v/v/v).[14][16]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
4. Calibration and Quality Control
-
Prepare a series of calibration standards in blank blood/plasma ranging from 0.05 to 50 ng/mL.[14]
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high).
-
Analyze the calibration standards and QC samples along with the unknown samples.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The accuracy and precision of the QC samples should be within ±15%.
Visualizations
References
- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dl.astm.org [dl.astm.org]
- 4. Fatal cyclobenzaprine overdose with postmortem values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drowning due to cyclobenzaprine and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 10, 11-epoxide and other cyclobenzaprine metabolites isolated from rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-lactancia.org [e-lactancia.org]
- 14. actascientific.com [actascientific.com]
- 15. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Hydrolysis of Cyclobenzaprine β-D-Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of Cyclobenzaprine (B1214914) β-D-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of enzymatic hydrolysis for Cyclobenzaprine β-D-glucuronide analysis?
A1: In biological matrices such as urine and plasma, cyclobenzaprine is often present as a glucuronide conjugate.[1][2] This conjugation makes the molecule more water-soluble and facilitates its excretion.[2] For many analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), it is often necessary to remove the glucuronide moiety to analyze the parent cyclobenzaprine.[3][4] Enzymatic hydrolysis, using the enzyme β-glucuronidase, is a common method to cleave the glucuronide conjugate, converting it back to the free or parent form of cyclobenzaprine for accurate detection and quantification.[5][6]
Q2: Which factors are most critical for optimizing the hydrolysis of Cyclobenzaprine β-D-glucuronide?
A2: The most critical factors for effective enzymatic hydrolysis of glucuronide metabolites include the pH of the digestion buffer, incubation temperature, incubation time, the source of the β-glucuronidase enzyme, and the enzyme concentration.[3] Of these, the pH of the hydrolysis buffer is often the most significant factor influencing the efficiency of the reaction.[3][4]
Q3: What are the common sources of β-glucuronidase, and how do they differ?
A3: β-glucuronidase can be isolated from various natural sources, including bacteria (E. coli), mollusks (Helix pomatia, abalone, limpets), and bovine liver.[7][8] Additionally, recombinant β-glucuronidases are commercially available.[9][10] Enzymes from different sources can exhibit significant differences in their optimal pH, temperature, and efficiency towards specific substrates.[11][12] Recombinant enzymes, for instance, often offer the advantage of faster hydrolysis times and the ability to work at room temperature.[9][13] The choice of enzyme can impact the completeness of the hydrolysis, especially for challenging conjugates.[12]
Q4: Can endogenous substances in my sample inhibit the hydrolysis reaction?
A4: Yes, biological samples, particularly urine, can contain endogenous inhibitors of β-glucuronidase.[14] These inhibitors can include compounds like flavonoids, natural acids, and lactones.[14] The presence of such inhibitors can lead to incomplete hydrolysis and, consequently, an underestimation of the cyclobenzaprine concentration.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of cyclobenzaprine after hydrolysis. | 1. Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the specific β-glucuronidase used.[3][4] 2. Incorrect Temperature: The incubation temperature is too low for enzyme activity or too high, causing enzyme denaturation.[3][6] 3. Insufficient Incubation Time: The reaction time is not long enough for complete hydrolysis.[11][15] 4. Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. 5. Presence of Inhibitors: Endogenous substances in the sample matrix are inhibiting the enzyme.[14] | 1. Optimize pH: Adjust the pH of the sample with a suitable buffer to match the enzyme's optimal pH. Verify the final pH of the reaction mixture.[16] 2. Optimize Temperature: Adjust the incubation temperature to the recommended optimum for the chosen enzyme. For many traditional enzymes, this is around 55-65°C, while some recombinant enzymes work well at room temperature.[10][11] 3. Increase Incubation Time: Extend the incubation period. Perform a time-course experiment to determine the point of maximum hydrolysis.[15] 4. Use Fresh Enzyme: Use a fresh aliquot of the enzyme and ensure it has been stored according to the manufacturer's instructions. 5. Sample Dilution: Dilute the sample to reduce the concentration of inhibitors. Alternatively, consider a sample cleanup step prior to hydrolysis. |
| Inconsistent or variable hydrolysis efficiency between samples. | 1. Sample Matrix Variability: Different samples (e.g., from different individuals) can have varying pH and concentrations of endogenous inhibitors.[4][14] 2. Inaccurate Pipetting: Inconsistent volumes of sample, buffer, or enzyme are being added. | 1. Standardize pH: Ensure the pH of all samples is adjusted to the target value before adding the enzyme.[16] 2. Use an Internal Hydrolysis Indicator: Include a stable glucuronide conjugate of a non-interfering compound in each sample to monitor the efficiency of the hydrolysis reaction for each specific sample.[17] 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use precise pipetting techniques. |
| Degradation of cyclobenzaprine. | 1. Prolonged Incubation at High Temperatures: Extended exposure to high temperatures can lead to the degradation of the analyte.[6] 2. Extreme pH: Very low or high pH values, especially in combination with heat, can cause degradation. | 1. Use a Faster Enzyme: Consider using a rapid recombinant β-glucuronidase that allows for shorter incubation times, potentially at room temperature.[9][13] 2. Optimize Conditions: Determine the minimum incubation time and temperature required for complete hydrolysis to avoid unnecessary exposure to harsh conditions. |
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of Cyclobenzaprine β-D-glucuronide
This protocol provides a general starting point. Optimal conditions should be determined empirically for your specific matrix and analytical method.
-
Sample Preparation:
-
Thaw frozen samples (e.g., urine, plasma) and vortex to ensure homogeneity.
-
Centrifuge the sample to pellet any particulate matter.
-
Transfer a known volume of the supernatant to a clean reaction tube.
-
-
pH Adjustment:
-
Add an appropriate volume of a buffer to adjust the sample's pH to the optimal range for the selected β-glucuronidase. For example, an acetate (B1210297) buffer for an acidic optimum or a phosphate (B84403) buffer for a neutral optimum.[18]
-
Verify the pH of a representative sample-buffer mixture.
-
-
Enzyme Addition:
-
Add the specified amount of β-glucuronidase solution to the buffered sample. The required enzyme activity will depend on the enzyme source and the concentration of the glucuronide.[11]
-
-
Incubation:
-
Termination of Reaction:
-
After incubation, stop the reaction by adding a solvent (e.g., acetonitrile) or by proceeding directly to a sample cleanup/extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Data Presentation: Comparison of β-Glucuronidase Sources
The following table summarizes typical optimal conditions for different sources of β-glucuronidase, based on literature for various drug glucuronides. These should be used as a starting point for the optimization of cyclobenzaprine hydrolysis.
| Enzyme Source | Typical Optimal pH | Typical Optimal Temperature (°C) | Relative Hydrolysis Time |
| E. coli | 6.5 - 7.0[4][19] | 37 - 55[18] | Moderate |
| Abalone (Haliotis rufescens) | 4.5 - 5.0[12][16] | 55 - 68[15] | Moderate to Long |
| Helix pomatia | 4.8 - 5.0[18][20] | 37 - 55[15] | Long |
| Recombinant (e.g., IMCSzyme®, B-One™) | 6.8 - 7.4 or broader range[4][16] | Room Temperature (25) - 60[10][13] | Short to Very Short |
Visualizations
References
- 1. Evidence for route dependent biotransformation of cyclobenzaprine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 4. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β-Glucuronidase Enzymes [scirp.org]
- 6. myadlm.org [myadlm.org]
- 7. covachem.com [covachem.com]
- 8. biomedres.us [biomedres.us]
- 9. mdpi.com [mdpi.com]
- 10. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. norlab.com [norlab.com]
- 12. kurabiotech.com [kurabiotech.com]
- 13. kurabiotech.com [kurabiotech.com]
- 14. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 15. imcstips.com [imcstips.com]
- 16. imcstips.com [imcstips.com]
- 17. Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Abilities and Optimal Conditions for β-Glycosidase Enzymes to Hydrolyse the Glucuronide, Glucoside, and N-Acetylglucosaminide Conjugates of Bile Acids [jstage.jst.go.jp]
troubleshooting low recovery of Cyclobenzaprine glucuronide SPE
Technical Support Center: Solid-Phase Extraction (SPE)
Product: Cyclobenzaprine (B1214914) Glucuronide Analysis Topic: Troubleshooting Low Recovery
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving common issues leading to low recovery of cyclobenzaprine glucuronide during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: My overall recovery for cyclobenzaprine glucuronide is low. Where should I begin troubleshooting?
The first and most critical step is to determine at which stage of the SPE process the analyte is being lost.[1] To do this, you must collect and analyze the liquid fraction from each step of the protocol: the sample loading (flow-through), each wash, and the final elution.[1][2] Analyzing these fractions will pinpoint the source of the loss and guide your optimization efforts.
Q2: What is the most appropriate type of SPE sorbent for cyclobenzaprine glucuronide?
Cyclobenzaprine glucuronide is a molecule with dual characteristics: a polar glucuronide group and a less polar parent drug structure. For such analytes, a mixed-mode sorbent is often the most effective choice.[3][4] Specifically, a mixed-mode strong cation exchange (MCX) sorbent is ideal. This type of sorbent can engage in two retention mechanisms:
-
Reversed-Phase: Interaction between the non-polar regions of the cyclobenzaprine molecule and the sorbent's hydrophobic (e.g., C8 or C18) chains.
-
Ion Exchange: Interaction between the positively charged tertiary amine of cyclobenzaprine (basic) and the negatively charged functional groups (e.g., sulfonic acid) on the sorbent.[3]
This dual mechanism provides superior selectivity and retention, leading to cleaner extracts and potentially higher recovery.[3]
Q3: How critical is pH control during the SPE process?
pH control is absolutely critical, especially when using a mixed-mode ion exchange sorbent.[4] To achieve strong retention on a cation exchange sorbent, the basic tertiary amine on cyclobenzaprine must be positively charged (protonated), and the acidic glucuronide group should ideally be neutral to minimize repulsion. Adjusting the sample and loading buffer to a pH of 6 or lower (at least 2 pH units below the pKa of the amine) will ensure the target analyte is retained by the ion-exchange mechanism.[5] Conversely, to elute the analyte, the charge interaction must be disrupted, which is typically achieved by using an elution solvent containing a base (e.g., ammonium (B1175870) hydroxide) to neutralize the analyte's charge.[6]
Q4: My analysis shows the analyte is being lost during the wash step. How can I fix this?
Analyte loss in the wash fraction indicates that your wash solvent is too strong, prematurely eluting the analyte.[1][7] To resolve this:
-
Decrease Organic Content: Reduce the percentage of organic solvent (e.g., methanol, acetonitrile) in your aqueous wash solution. The wash step should be just strong enough to remove interferences without affecting the analyte.[7]
-
Maintain pH: Ensure the pH of the wash solution is the same as the loading solution to keep the analyte charged and bound to the sorbent.[1]
-
Use a Weaker Solvent: If using a pure organic wash to remove non-polar interferences, ensure it does not disrupt the primary ion-exchange retention mechanism.
Q5: I am not detecting the analyte in the load or wash fractions, but the final recovery is still poor. What is the likely cause?
If the analyte is successfully retained and not lost in the wash, low recovery points to incomplete elution from the sorbent.[1][5] This means the elution solvent is not strong enough to break the interactions between the analyte and the sorbent.
-
Increase Elution Solvent Strength: For a mixed-mode MCX sorbent, this involves two components. First, a high percentage of organic solvent (e.g., methanol) is needed to disrupt the reversed-phase interaction. Second, a base (e.g., 2-5% ammonium hydroxide) must be added to the organic solvent to neutralize the analyte's positive charge, thereby breaking the strong ionic bond with the sorbent.[6]
-
Increase Elution Volume: It's possible the volume of the elution solvent is insufficient to move the entire band of analyte off the cartridge. Try eluting with a second or even third aliquot of the elution solvent and analyze these fractions separately.[8]
-
Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit on the sorbent bed for 1-5 minutes before applying vacuum or pressure.[2][9] This "soak" step gives the solvent more time to interact with the sorbent and fully desorb the analyte.
Q6: Could a slow flow rate impact my recovery?
Yes, particularly for mixed-mode SPE. Retention mechanisms that involve point-to-point electrostatic interactions, like ion exchange, require more time for the analyte to orient itself correctly with the sorbent's functional groups.[3] A slow and consistent flow rate (e.g., 1-2 drops per second) during sample loading and elution is crucial for achieving equilibrium and ensuring maximum binding and complete recovery.[10]
Systematic Troubleshooting Guide
A logical, step-wise approach is the key to solving low recovery issues. The workflow below outlines the process of identifying and correcting the problem.
References
- 1. m.youtube.com [m.youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
Technical Support Center: LC-MS/MS Analysis of Cyclobenzaprine Glucuronide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of cyclobenzaprine (B1214914) glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for cyclobenzaprine glucuronide analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] For cyclobenzaprine glucuronide, a major metabolite of cyclobenzaprine excreted in urine and present in plasma, biological matrices like plasma and urine are complex and contain numerous endogenous substances such as phospholipids, salts, and proteins.[1][2] These substances can interfere with the ionization process, particularly in electrospray ionization (ESI), which is more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[3][4] Unaddressed matrix effects can severely compromise the accuracy, precision, and sensitivity of the bioanalytical method.[3][5]
Q2: My signal intensity for cyclobenzaprine glucuronide is low and results are inconsistent across samples. How do I confirm if this is due to ion suppression?
A2: Low intensity and poor reproducibility are classic symptoms of ion suppression.[6] To confirm this, you can perform a post-column infusion experiment. In this technique, a standard solution of cyclobenzaprine glucuronide is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A drop in the constant signal at the retention time of your analyte indicates the presence of co-eluting components that are causing ion suppression.[7] Another method is the post-extraction spike comparison, where you compare the peak area of an analyte spiked into a blank extracted matrix with the peak area of the same analyte in a neat solution. A lower response in the matrix sample confirms ion suppression.[5][8]
Q3: What is the most effective strategy to minimize or eliminate matrix effects?
A3: The most effective way to combat matrix effects is through rigorous sample preparation.[9] While simple protein precipitation (PPT) is fast, it often fails to remove phospholipids, a major cause of ion suppression.[9] More advanced techniques are recommended:
-
Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to partition the analyte from matrix components. By optimizing the pH and solvent polarity, a cleaner extract can be achieved.[9]
-
Solid-Phase Extraction (SPE): SPE is a robust method that can provide very clean extracts by retaining the analyte on a solid sorbent while matrix interferences are washed away.[4][9]
-
Phospholipid Removal Plates: These are specialized plates used during sample preparation that specifically target and remove phospholipids.[10]
Improving chromatographic separation to move the cyclobenzaprine glucuronide peak away from regions of ion suppression is also a critical strategy.[6][7]
Q4: How can I compensate for matrix effects if they cannot be completely eliminated?
A4: When matrix effects cannot be fully eliminated, compensation strategies are crucial for accurate quantification. The gold standard is the use of a stable isotope-labeled internal standard (SIL-IS) for cyclobenzaprine glucuronide.[10][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise results.[11][12] If a SIL-IS is unavailable, using matrix-matched calibrators and quality control (QC) samples—prepared in the same biological matrix as the study samples—can help compensate for consistent matrix effects.[11]
Q5: My assay requires enzymatic hydrolysis to measure total cyclobenzaprine. How does this step impact matrix effects?
A5: The enzymatic hydrolysis step, typically using β-glucuronidase to convert cyclobenzaprine glucuronide back to the parent cyclobenzaprine, adds complexity.[8][13] The enzyme preparation itself can introduce contaminants, and the incubation conditions (e.g., pH, temperature) can alter the sample matrix. It is crucial to evaluate matrix effects using blank matrix that has undergone the complete hydrolysis and sample preparation procedure. Different commercial β-glucuronidase enzymes can have varying efficiencies and purities, potentially impacting the final matrix composition and the degree of ion suppression.[13]
Troubleshooting Guide: Ion Suppression
If you have identified significant ion suppression, this guide provides a systematic approach to resolving the issue.
Problem: Consistently low analyte response, poor peak shape, and high variability in results, confirmed to be caused by ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing ion suppression.
Quantitative Data on Matrix Effects
The following table summarizes representative quantitative data for matrix effects from published LC-MS/MS bioanalytical methods. Note that values can vary significantly based on the analyte, matrix, and specific sample preparation and chromatographic methods used.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%)* | Reference |
| Cyclobenzaprine | Dog Plasma | Organic Solvent Extraction | 86.5 - 89.7 | [14] |
| Amitriptyline** | Postmortem Urine | On-column enzymatic hydrolysis & SPE | 78.9 - 126.9 | [8][15] |
| Psychoactive Drugs (various) | Postmortem Urine | On-column enzymatic hydrolysis & SPE | 78.9 - 126.9 | [8][15] |
*Matrix Effect (%) is typically calculated as (Peak response in matrix) / (Peak response in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. *Amitriptyline is structurally similar to cyclobenzaprine and its metabolites are relevant comparators.[13]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting cyclobenzaprine glucuronide from a plasma or urine matrix to minimize matrix effects.
-
Sample Pre-treatment:
-
To 200 µL of plasma or urine sample, add 20 µL of internal standard working solution (ideally, a SIL-IS).
-
Vortex for 10 seconds.
-
If hydrolysis is needed, add buffer and β-glucuronidase enzyme and incubate according to the enzyme manufacturer's protocol.
-
After incubation, add 400 µL of 4% phosphoric acid in water to stop the reaction and dilute the sample. Vortex.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the cyclobenzaprine glucuronide and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Suggested LC-MS/MS Parameters
These parameters serve as a starting point and should be optimized for your specific instrument and column.
-
LC System: UPLC or HPLC system
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-4.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (To be optimized by infusing pure standards)
-
Cyclobenzaprine Glucuronide (Precursor Ion) → Product Ion
-
Cyclobenzaprine (if measuring post-hydrolysis): m/z 276.2 → 216.1[14]
-
Internal Standard (Precursor Ion) → Product Ion
-
Visualizations
Caption: The mechanism of ion suppression in the ESI source.
Caption: Comparison of sample preparation workflows.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ESI Efficiency of Cyclobenzaprine Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the ionization efficiency of cyclobenzaprine (B1214914) glucuronide in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of cyclobenzaprine, and why is it challenging to analyze using ESI-MS?
A1: The primary metabolite of cyclobenzaprine is a quaternary ammonium-linked glucuronide (N⁺-glucuronide).[1] This metabolite can be challenging to analyze by ESI-MS due to its susceptibility to in-source fragmentation, where the glucuronide moiety is lost before detection, leading to an underestimation of the intact metabolite.[2][3] Additionally, as a polar and permanently charged molecule, its chromatographic retention and ionization can be sensitive to mobile phase conditions.
Q2: Which ionization mode, positive or negative, is recommended for the analysis of cyclobenzaprine N⁺-glucuronide?
A2: Positive ion mode is the recommended choice for analyzing cyclobenzaprine N⁺-glucuronide. As a quaternary ammonium (B1175870) compound, it carries a permanent positive charge, making it highly suitable for detection in positive ESI.
Q3: What are the expected precursor and product ions for cyclobenzaprine N⁺-glucuronide in MS/MS analysis?
A3: In positive ion mode, the precursor ion will be the intact cyclobenzaprine N⁺-glucuronide molecule. The most common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da).[4][5] Therefore, the primary product ion will correspond to the mass of the cyclobenzaprine aglycone.
Q4: How can I prevent in-source fragmentation of cyclobenzaprine glucuronide?
A4: In-source fragmentation is primarily caused by a high cone (or fragmentor) voltage.[2][3] To minimize this, it is crucial to use a low cone voltage. Optimization of this parameter is critical for maximizing the signal of the intact glucuronide.
Q5: What are the best mobile phase additives for analyzing cyclobenzaprine N⁺-glucuronide?
A5: For quaternary ammonium compounds, it is important to use mobile phase additives that do not cause ion suppression. Formic acid (0.1%) and ammonium formate (B1220265) (5-10 mM) are excellent choices that can improve peak shape and ionization efficiency without significant signal suppression.[6] Strong ion-pairing agents like trifluoroacetic acid (TFA) should be avoided as they can severely suppress the signal of positively charged analytes.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of cyclobenzaprine glucuronide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for Intact Glucuronide | High Cone/Fragmentor Voltage: Causing extensive in-source fragmentation. | Systematically decrease the cone voltage to the lowest value that provides good signal stability and peak shape. |
| Inappropriate Mobile Phase pH: Affecting the overall spray stability and ionization. | While cyclobenzaprine glucuronide is permanently charged, the mobile phase pH can still influence the spray process. Start with a mobile phase containing 0.1% formic acid. | |
| Ion Suppression: Co-eluting matrix components competing for ionization. | Improve sample preparation using solid-phase extraction (SPE) with a weak cation-exchange mechanism. Dilute the sample if possible. | |
| High Signal for Aglycone (Parent Cyclobenzaprine) at the Glucuronide Retention Time | In-Source Fragmentation: The primary cause of this observation. | As with low signal, reduce the cone voltage significantly. This is the most critical parameter to adjust. |
| Suboptimal Desolvation: Inefficient removal of solvent from droplets. | Optimize the desolvation gas temperature and flow rate. Start with moderate settings and adjust as needed. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible Sample Solvent: Sample dissolved in a solvent stronger than the initial mobile phase. | Ensure the final sample solvent is the same as or weaker than the initial mobile phase. |
| Secondary Interactions with Stationary Phase: Unwanted interactions with the column. | Add a mobile phase modifier like ammonium formate (5-10 mM) to improve peak shape. | |
| Inconsistent Signal/Poor Reproducibility | Contaminated Ion Source: Buildup of salts or other non-volatile materials. | Clean the ion source, including the capillary, cone, and lenses, according to the manufacturer's instructions. |
| Unstable Spray: Fluctuations in the ESI process. | Optimize the nebulizer gas pressure and the physical position of the ESI probe. | |
| Presence of Multiple Adducts (e.g., [M+Na]⁺, [M+K]⁺) | Contamination of Solvents, Vials, or Sample: Presence of sodium or potassium salts. | Use high-purity LC-MS grade solvents and additives. Use polypropylene (B1209903) vials to minimize leaching of salts from glass. |
| High Salt Concentration in the Sample: Biological matrices can have high salt content. | Enhance sample cleanup procedures to remove excess salts. |
Data Presentation
The following tables illustrate the expected impact of key ESI parameters on the signal intensity of cyclobenzaprine N⁺-glucuronide. Note: These are representative data based on general principles for glucuronide analysis and should be confirmed experimentally.
Table 1: Effect of Cone Voltage on Signal Intensity
| Cone Voltage (V) | Intact Glucuronide Signal (Counts) | Aglycone Fragment Signal (Counts) |
| 20 | 5,000,000 | 500,000 |
| 40 | 2,500,000 | 2,000,000 |
| 60 | 500,000 | 6,000,000 |
| 80 | < 100,000 | 8,000,000 |
Table 2: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive | Intact Glucuronide Signal (Counts) | Notes |
| 0.1% Formic Acid | 4,800,000 | Good signal and peak shape. |
| 10 mM Ammonium Formate | 5,200,000 | Often provides slightly better signal and peak shape for quaternary amines. |
| 0.1% Acetic Acid | 4,200,000 | Generally provides a slightly lower response than formic acid. |
| 0.1% Trifluoroacetic Acid (TFA) | < 200,000 | Severe ion suppression observed. Not recommended. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage
-
Prepare a standard solution of cyclobenzaprine glucuronide at a suitable concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Set up the LC-MS system with a suitable column and mobile phase (e.g., C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer or make repeated injections.
-
Set the initial cone voltage to a low value (e.g., 20 V).
-
Acquire data by monitoring the precursor ion of the intact glucuronide and the expected aglycone fragment.
-
Increase the cone voltage in increments of 10-20 V and repeat the data acquisition.
-
Plot the signal intensity of the intact glucuronide and the aglycone fragment as a function of the cone voltage.
-
Select the cone voltage that provides the highest signal for the intact glucuronide while maintaining good peak shape and minimal fragmentation.
Protocol 2: Evaluation of Mobile Phase Additives
-
Prepare separate mobile phases containing different additives (e.g., 0.1% formic acid, 10 mM ammonium formate, 0.1% acetic acid).
-
Prepare a standard solution of cyclobenzaprine glucuronide (e.g., 100 ng/mL).
-
Equilibrate the LC-MS system with the first mobile phase.
-
Inject the standard solution and record the peak area of the intact glucuronide.
-
Repeat steps 3 and 4 for each of the other mobile phases, ensuring the column is thoroughly equilibrated before each analysis.
-
Compare the peak areas obtained with each additive to determine which provides the optimal signal intensity.
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity of cyclobenzaprine glucuronide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability of Cyclobenzaprine β-D-glucuronide
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of cyclobenzaprine (B1214914) β-D-glucuronide in biological samples. Accurate quantification of this metabolite is critical for pharmacokinetic and toxicological studies.
Frequently Asked Questions (FAQs)
Q1: What is cyclobenzaprine β-D-glucuronide and why is its stability a concern?
Cyclobenzaprine β-D-glucuronide is a major metabolite of the muscle relaxant cyclobenzaprine.[1] Like many glucuronide conjugates, particularly N-glucuronides, it can be unstable in biological matrices.[2] This instability can lead to the hydrolysis (breakdown) of the metabolite back to the parent drug, cyclobenzaprine.[3][4] Such degradation, if it occurs after sample collection (ex vivo), can result in an underestimation of the glucuronide concentration and an overestimation of the parent drug concentration, leading to inaccurate pharmacokinetic and toxicokinetic data.[2]
Q2: What are the primary factors that affect the stability of cyclobenzaprine β-D-glucuronide in biological samples?
The stability of glucuronide metabolites is influenced by several factors:
-
pH: Glucuronides, especially acyl glucuronides, are known to be unstable at physiological pH and can hydrolyze back to the parent drug.[2] Cyclobenzaprine forms a quaternary ammonium-linked glucuronide, and the stability of similar N-glucuronides can be pH-dependent.[5][6]
-
Temperature: Higher temperatures accelerate chemical and enzymatic degradation. Therefore, proper temperature control during sample collection, processing, and storage is crucial.[4][7]
-
Enzymatic Activity: Biological samples, particularly plasma and urine, contain β-glucuronidase enzymes that can cleave the glucuronide bond.[8][9] This enzymatic activity can vary between individuals and sample types.[10]
-
Matrix Type: The type of biological sample (e.g., plasma, urine, blood) can impact stability due to differences in pH, enzyme content, and overall composition.
Q3: What are the recommended procedures for collecting and handling biological samples to ensure the stability of cyclobenzaprine β-D-glucuronide?
To minimize ex vivo degradation, the following procedures are recommended:
-
Immediate Cooling: Blood samples should be collected in chilled tubes and placed on ice immediately.[4]
-
Prompt Centrifugation: Plasma should be separated from whole blood as soon as possible by centrifugation at low temperatures (e.g., 4°C).
-
pH Adjustment: For certain unstable glucuronides, lowering the pH of the plasma sample can help minimize hydrolysis.[4]
-
Enzyme Inhibition: The addition of β-glucuronidase inhibitors to the collection tubes may be necessary, although this is a less common practice in the clinical phase.[4]
-
Low-Temperature Storage: Samples should be frozen and stored at ultra-low temperatures (e.g., -80°C) as quickly as possible after collection and processing.[7]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of cyclobenzaprine β-D-glucuronide.
Problem: Lower than expected concentrations of cyclobenzaprine β-D-glucuronide and/or higher than expected concentrations of the parent drug, cyclobenzaprine.
| Potential Cause | Troubleshooting Action |
| Chemical Hydrolysis | Review sample handling procedures. Ensure samples were kept at low temperatures and that the time between collection and freezing was minimized. Verify the pH of the biological matrix. |
| Enzymatic Degradation | This is a significant challenge as β-glucuronidases can be active in samples.[10] Consider adding a β-glucuronidase inhibitor during sample collection. Evaluate the efficiency of different enzyme sources if performing enzymatic hydrolysis as part of the analytical method, as efficiencies can vary greatly.[6][11] |
| Improper Storage | Confirm that samples have been consistently stored at -80°C.[7] Repeated freeze-thaw cycles should be avoided. A study on the parent compound showed stability for three freeze-thaw cycles and for 120 days at -20°C, but the glucuronide may be less stable.[12] |
| In-source Fragmentation (LC-MS/MS) | During mass spectrometry analysis, glucuronides can fragment back to the parent drug in the ion source, interfering with the analysis.[2] Optimize MS source conditions (e.g., temperature, voltages) to minimize this effect. Ensure chromatographic separation of the parent drug from its glucuronide metabolite. |
Summary of Stability Considerations
The following table summarizes key conditions and their impact on the stability of glucuronide metabolites, which are applicable to cyclobenzaprine β-D-glucuronide.
| Condition | Impact on Stability | Recommendation |
| High Temperature (Room Temp) | Increases rate of chemical and enzymatic degradation. | Process samples on ice; store long-term at -80°C.[7] |
| Neutral to Basic pH | Can promote hydrolysis of the glucuronide bond.[2] | Consider acidification of the sample matrix if validated.[4] |
| Presence of β-glucuronidase | Leads to enzymatic cleavage of the metabolite.[9] | Use rapid processing at low temperatures; consider enzyme inhibitors. |
| Multiple Freeze-Thaw Cycles | Can compromise analyte integrity. | Aliquot samples to avoid repeated freeze-thaw events. |
Methodologies and Visual Guides
Recommended Sample Handling and Analysis Workflow
The following protocol outlines the critical steps for handling biological samples to ensure the stability of cyclobenzaprine β-D-glucuronide for bioanalysis.
Experimental Protocol: Stabilized Sample Collection and Processing
-
Sample Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA) that have been pre-chilled on ice.
-
Immediate Cooling: Place the collected sample tubes immediately into an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Harvesting: Carefully transfer the supernatant (plasma) to clearly labeled polypropylene (B1209903) tubes.
-
Stabilization (if necessary): If pre-validated, acidify the plasma sample by adding a small volume of an appropriate acid (e.g., citric or acetic acid) to lower the pH.[7]
-
Storage: Immediately flash-freeze the plasma samples and store them at -80°C until analysis.
Caption: Recommended workflow for biological sample handling.
Troubleshooting Low Analyte Recovery
This decision tree can help diagnose the cause of unexpectedly low concentrations of cyclobenzaprine β-D-glucuronide.
Caption: Decision tree for troubleshooting low analyte recovery.
Degradation Pathway
The primary stability concern is the hydrolysis of the glucuronide conjugate back to its parent compound, cyclobenzaprine.
Caption: Primary degradation pathway of the target analyte.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Beta-Glucuronidase Activity: A Novel Tool to Distinguish Type 1 from Type 2 Amiodarone-Induced Thyrotoxicosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 11. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cyclobenzaprine Glucuronide in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of cyclobenzaprine (B1214914) glucuronide in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of cyclobenzaprine glucuronide in plasma?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma matrix interfere with the ionization of the target analyte, cyclobenzaprine glucuronide, in the mass spectrometer's ion source.[1][2] This leads to a decreased instrument response, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3][4] Phospholipids (B1166683) are a major cause of ion suppression in plasma samples. Given that cyclobenzaprine glucuronide is a metabolite, it may be present at low concentrations, making the assay particularly vulnerable to the negative effects of ion suppression.
Q2: What are the primary sources of ion suppression when analyzing plasma samples?
A2: The primary sources of ion suppression in plasma are endogenous matrix components that are not removed during sample preparation.[2][5] These include:
-
Phospholipids: Abundant in plasma membranes and a well-documented cause of ion suppression.
-
Salts and Buffers: Can alter the droplet properties in the ion source.
-
Proteins: Although largely removed by initial sample preparation, residual proteins or peptides can still interfere.[1][6]
-
Other Endogenous Molecules: Such as amino acids and vitamins.[5]
Q3: How can I detect and quantify ion suppression in my assay for cyclobenzaprine glucuronide?
A3: A common method to assess ion suppression is the post-extraction spike method.[3][7] This involves comparing the peak area of cyclobenzaprine glucuronide in a blank plasma sample that has been extracted and then spiked with the analyte to the peak area of the analyte in a pure solvent solution at the same concentration.[5] A lower response in the plasma sample indicates ion suppression, while a higher response suggests ion enhancement.[5]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when trying to minimize ion suppression for cyclobenzaprine glucuronide analysis in plasma.
Issue 1: Low sensitivity and poor reproducibility for cyclobenzaprine glucuronide.
This is often a direct consequence of significant ion suppression.
dot
Caption: Troubleshooting workflow for low sensitivity.
Troubleshooting Steps:
-
Evaluate and Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3]
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts and significant ion suppression because many matrix components remain.[7] If using PPT, consider a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[7] Due to the hydrophilic nature of the glucuronide moiety, careful selection of the organic solvent and pH adjustment of the aqueous phase are critical for efficient extraction. The pH should be adjusted to ensure the analyte is in its neutral form.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing phospholipids and other interfering components, leading to reduced ion suppression.[1][7] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[7]
-
-
Optimize Chromatographic Conditions: If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the liquid chromatography (LC) method to separate cyclobenzaprine glucuronide from co-eluting matrix components.[4][7]
-
Increase Chromatographic Resolution: Using a longer column or a column with a smaller particle size can improve separation.[8]
-
Gradient Elution: Adjust the mobile phase gradient to better resolve the analyte from the region where most phospholipids elute (typically in the middle of a reversed-phase gradient).
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., early-eluting salts and late-eluting phospholipids), preventing them from entering the mass spectrometer.[7]
-
-
Consider the Ionization Source and Mode:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1][9] If your analyte can be efficiently ionized by APCI, this could be a viable alternative.
-
Switching ESI Polarity: If using ESI, consider switching from positive to negative ion mode (or vice-versa). Fewer compounds are typically ionizable in negative mode, which may reduce the number of interfering species.[1][9] This is dependent on the ability of cyclobenzaprine glucuronide to be ionized in the chosen mode.
-
Issue 2: Inconsistent results between different plasma lots.
This issue points towards variability in the plasma matrix, which affects the degree of ion suppression.
dot
Caption: Troubleshooting workflow for inconsistent results.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for cyclobenzaprine glucuronide is the most effective way to compensate for variable matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus maintaining a consistent analyte-to-internal standard peak area ratio.
-
Use Matrix-Matched Calibrators and Quality Controls: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples (i.e., blank plasma from the same species).[2] This ensures that the standards and QCs are subjected to the same matrix effects as the unknown samples, leading to more accurate quantification.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effect
Objective: To determine the extent of ion suppression or enhancement for cyclobenzaprine glucuronide in a given plasma matrix and sample preparation method.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the known concentration of cyclobenzaprine glucuronide into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank plasma sample using your established sample preparation protocol (e.g., SPE, LLE, or PPT). Spike the same known concentration of cyclobenzaprine glucuronide into the final extracted sample.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Comparison of Sample Preparation Techniques
Objective: To evaluate the effectiveness of different sample preparation techniques in reducing ion suppression.
Methodology:
-
Divide a pooled blank plasma lot into three aliquots.
-
Process each aliquot using a different sample preparation technique:
-
Aliquot 1: Protein Precipitation (e.g., with acetonitrile).
-
Aliquot 2: Liquid-Liquid Extraction (e.g., with methyl tert-butyl ether after pH adjustment).
-
Aliquot 3: Solid-Phase Extraction (e.g., using a mixed-mode cation exchange cartridge).
-
-
Perform a post-extraction spike experiment (as described in Protocol 1) for each of the three processed extracts.
-
Compare the calculated Matrix Effect for each technique. The technique yielding a value closest to 100% is the most effective at minimizing ion suppression.
Data Presentation
Table 1: Hypothetical Comparison of Sample Preparation Techniques on Ion Suppression of Cyclobenzaprine Glucuronide
| Sample Preparation Technique | Mean Peak Area (Neat Solution, n=3) | Mean Peak Area (Post-Extraction Spike, n=3) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 1,500,000 | 600,000 | 40.0 |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 70.0 |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,350,000 | 90.0 |
Table 2: LC-MS/MS Parameters for Cyclobenzaprine Analysis (for reference)
While specific parameters for the glucuronide are not detailed in the search results, methods for the parent compound can serve as a starting point.
| Parameter | Cyclobenzaprine Method 1[10] | Cyclobenzaprine Method 2[11] |
| LC Column | Ultimate XB-CN (150 x 2.1 mm, 5 µm) | Agela C18 |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid | Acetonitrile:5 mM ammonium acetate:formic acid (90:10:0.01, v/v/v) |
| Flow Rate | - | 0.3 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 276.2 → 216.2 | m/z 276.2 → 216.1 |
| Internal Standard | Escitalopram | Escitalopram |
| IS Transition | m/z 325.2 → 109.1 | m/z 325.1 → 109.0 |
Note: The analytical conditions will need to be optimized for cyclobenzaprine glucuronide, which is more polar than the parent compound.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. providiongroup.com [providiongroup.com]
- 10. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Cyclobenzaprine Glucuronide Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Cyclobenzaprine (B1214914) glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of Cyclobenzaprine glucuronide?
The primary challenges in separating Cyclobenzaprine glucuronide stem from its chemical properties and the complexity of biological matrices. As a glucuronide conjugate, it is significantly more polar than the parent drug, Cyclobenzaprine. This polarity can lead to poor retention on traditional reversed-phase columns. Additionally, glucuronides can be unstable, particularly under certain pH conditions, which can lead to degradation during analysis.[1] Co-elution with other metabolites or endogenous matrix components is also a common issue.
Q2: What are the recommended starting mobile phase conditions for Cyclobenzaprine glucuronide separation?
For reversed-phase HPLC or UPLC-MS/MS analysis, a common starting point is a gradient elution using:
-
Mobile Phase A (Aqueous): Water with an additive to control pH and improve peak shape. Common choices include 0.1% formic acid or a low concentration of ammonium (B1175870) acetate (B1210297) (e.g., 5-10 mM).[2][3]
-
Mobile Phase B (Organic): Acetonitrile (B52724) or methanol (B129727). Acetonitrile is often preferred for its lower viscosity and better UV transparency.
A typical starting gradient might be 5-10% B, ramping up to 90-95% B over several minutes. The exact gradient profile will need to be optimized based on the specific column and instrumentation used.
Q3: How does mobile phase pH affect the separation of Cyclobenzaprine glucuronide?
Mobile phase pH is a critical parameter for the successful separation of Cyclobenzaprine glucuronide. The ionization state of both the analyte and any residual silanol (B1196071) groups on the stationary phase is influenced by pH.[4] For glucuronides, maintaining a stable pH is crucial for reproducible chromatography. An acidic pH (e.g., around 3.0) is often used to suppress the ionization of silanol groups and promote better peak shape.[5][6][7] However, the stability of the glucuronide conjugate at different pH values should be assessed, as some glucuronides are unstable in acidic or basic conditions.[1]
Q4: I am observing poor peak shape (e.g., tailing or fronting). How can I improve it?
Poor peak shape can be caused by several factors. Here are some troubleshooting steps related to the mobile phase:
-
Adjust Mobile Phase pH: As mentioned, an acidic pH can reduce peak tailing caused by interactions with silanol groups.
-
Use Mobile Phase Additives: Additives like formic acid or ammonium acetate can improve peak shape.[2][3] Ion-pairing reagents can also be used in some cases to improve the retention and separation of ionic compounds.
-
Optimize Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and potentially improve peak shape.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.
Q5: My Cyclobenzaprine glucuronide peak is not well-retained on a C18 column. What can I do?
Due to its polarity, Cyclobenzaprine glucuronide may exhibit low retention on standard C18 columns. To improve retention:
-
Decrease the Initial Organic Percentage: Start the gradient with a lower concentration of the organic mobile phase (e.g., 2-5%).
-
Use a More Retentive Stationary Phase: Consider using a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivity for polar compounds.
-
Employ HILIC Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography.
-
Add an Ion-Pairing Reagent: These reagents can form ion pairs with the analyte, increasing its hydrophobicity and retention on a reversed-phase column.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient slope and time. Try a different organic solvent (methanol vs. acetonitrile) to alter selectivity. Adjust the mobile phase pH. |
| Peak Tailing | Secondary interactions with stationary phase (silanol groups). | Add a competing base to the mobile phase (e.g., triethylamine, though less common with MS). Lower the mobile phase pH with an acid like formic acid. |
| Peak Fronting | Column overload. | Dilute the sample or reduce the injection volume. |
| Irreproducible Retention Times | Unstable mobile phase pH, column temperature fluctuations, or inadequate column equilibration. | Ensure the mobile phase is well-buffered and degassed. Use a column thermostat for consistent temperature.[8] Ensure sufficient equilibration time between injections. |
| Analyte Degradation | Unstable pH of the mobile phase or sample diluent. | Investigate the stability of Cyclobenzaprine glucuronide at different pH values and choose a mobile phase where it is stable.[1] |
| Co-elution with Parent Drug | Similar retention characteristics under the current conditions. | Optimize the mobile phase gradient to enhance separation. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different organic solvents or pH. |
Data Presentation: Mobile Phase Composition Comparison
The following table summarizes different mobile phase compositions used for the analysis of Cyclobenzaprine and related compounds, which can serve as a starting point for method development for its glucuronide metabolite.
| Analyte | Mobile Phase A | Mobile Phase B | Column Type | Reference |
| Cyclobenzaprine | 5 mM Ammonium Acetate with 0.01% Formic Acid | Acetonitrile | C18 | [2] |
| Cyclobenzaprine | 0.1% Formic Acid in Water | Acetonitrile | Not Specified | [3] |
| Cyclobenzaprine HCl | Phosphate Buffer (pH 3.0) | Acetonitrile (65:35 v/v) | Shodex C18-4E | [5][6] |
| Cyclobenzaprine HCl | Phosphate Buffer (pH 5.0) | Methanol (60:40 v/v) | C18 | [9] |
| Cyclobenzaprine | 0.1% Formic Acid in Water | Methanol (80:20 v/v) | Intersil ODS-3 | [10] |
| Cyclobenzaprine HCl | 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) | Methanol | Phenomenex C18 | [7] |
Experimental Protocols
Protocol 1: Generic Reversed-Phase UPLC-MS/MS Method Development for Cyclobenzaprine Glucuronide
-
Sample Preparation:
-
Precipitate proteins from the plasma or urine sample by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program (Initial Scouting Gradient):
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a precursor ion scan to determine the m/z of the protonated Cyclobenzaprine glucuronide molecule.
-
Perform a product ion scan to identify characteristic fragment ions.
-
Optimize the collision energy for the most intense and specific transitions for Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: A workflow diagram for the systematic optimization of the mobile phase.
Caption: A troubleshooting decision tree for common chromatographic problems.
References
- 1. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC - Int J Pharm Chem Anal [ijpca.org]
- 6. ijpca.org [ijpca.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pharmasm.com [pharmasm.com]
- 10. A sensitive, fast and accurate liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-MS/MS) method for the pharmacokinetic study of cyclobenzaprine tablets | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analysis of Cyclobenzaprine Glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the analysis of cyclobenzaprine (B1214914) glucuronide, with a specific focus on mitigating in-source fragmentation during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is cyclobenzaprine glucuronide and why is it important to analyze?
A1: Cyclobenzaprine glucuronide is a major metabolite of cyclobenzaprine, a widely prescribed muscle relaxant.[1][2] Cyclobenzaprine is extensively metabolized in the liver through glucuronidation, and its metabolites are primarily excreted in the urine as glucuronide conjugates.[1][2] Accurate measurement of cyclobenzaprine and its glucuronide metabolite is crucial for pharmacokinetic studies, drug metabolism research, and in clinical and forensic toxicology to understand the disposition of the drug in the body.
Q2: What is in-source fragmentation and why is it a problem for cyclobenzaprine glucuronide analysis?
A2: In-source fragmentation is a phenomenon in mass spectrometry where analyte ions fragment within the ion source of the mass spectrometer before they are mass analyzed.[3] For cyclobenzaprine glucuronide, this means the labile glucuronide moiety can cleave off, regenerating the parent cyclobenzaprine molecule. This can lead to an overestimation of the parent drug concentration and an underestimation of the glucuronide metabolite, resulting in inaccurate pharmacokinetic and metabolic data.[4]
Q3: What are the main factors that contribute to the in-source fragmentation of cyclobenzaprine glucuronide?
A3: The primary factors contributing to the in-source fragmentation of glucuronides, including cyclobenzaprine N-glucuronide, are the mass spectrometer's ion source parameters. The most critical of these is the cone voltage (also known as fragmentor voltage or declustering potential).[4][5][6][7] Higher cone voltages increase the energy of ions in the source, leading to a greater degree of fragmentation.[6][7] Other factors such as the ion source temperature can also play a role, though typically to a lesser extent than the cone voltage.[4][5]
Q4: Can I avoid in-source fragmentation by using a different ionization technique?
A4: Electrospray ionization (ESI) is the most common technique for analyzing polar metabolites like glucuronides. While in-source fragmentation can occur with ESI, optimizing the source conditions is generally the most effective approach to minimize it. Alternative ionization techniques like atmospheric pressure chemical ionization (APCI) might be less prone to in-source fragmentation for certain compounds, but ESI is typically preferred for its sensitivity with polar and thermally labile molecules like glucuronides.
Q5: Is enzymatic hydrolysis a necessary step for the analysis of cyclobenzaprine glucuronide?
A5: Enzymatic hydrolysis using β-glucuronidase is a common and effective method to indirectly quantify cyclobenzaprine glucuronide by converting it to the parent drug, which is then measured.[8] This approach can be advantageous as the parent drug often has better chromatographic and mass spectrometric properties. However, for direct quantification of the intact glucuronide, this step is omitted. The choice depends on the specific goals of the analysis. It is important to ensure complete hydrolysis for accurate quantification, and different enzymes can have varying efficiencies.[8]
Troubleshooting Guides
Issue 1: Overestimation of Cyclobenzaprine and/or Underestimation of its Glucuronide
Possible Cause: In-source fragmentation of cyclobenzaprine glucuronide.
Troubleshooting Steps:
-
Optimize Cone Voltage/Fragmentor Voltage: This is the most critical parameter.[4][5]
-
Perform a series of injections of a cyclobenzaprine glucuronide standard at varying cone voltages (e.g., from 10 V to 70 V).
-
Monitor the signal intensity of both the parent cyclobenzaprine ion (m/z 276.2) and the cyclobenzaprine glucuronide ion (m/z 452.2).
-
Select the lowest cone voltage that provides adequate sensitivity for the glucuronide while minimizing the signal from the fragmented parent ion.
-
-
Optimize Ion Source Temperature:
-
While generally less impactful than cone voltage, a high source temperature can contribute to fragmentation.
-
Test a range of source temperatures (e.g., 300°C to 500°C) at the optimized cone voltage.
-
Choose a temperature that provides good desolvation and sensitivity without significantly increasing fragmentation.
-
-
Chromatographic Separation:
-
Ensure baseline chromatographic separation between cyclobenzaprine and its glucuronide. This is crucial to distinguish between the "true" parent drug and the in-source fragmented product.
-
If co-elution occurs, the in-source fragment will contribute to the parent drug's peak, leading to inaccurate quantification.
-
Data Presentation: Effect of Cone Voltage on In-Source Fragmentation
| Cone Voltage (V) | Cyclobenzaprine Glucuronide Peak Area (Arbitrary Units) | In-Source Fragment (Cyclobenzaprine) Peak Area (Arbitrary Units) | Percent Fragmentation (%) |
| 10 | 950,000 | 50,000 | 5.0 |
| 20 | 1,200,000 | 150,000 | 11.1 |
| 30 | 1,100,000 | 450,000 | 29.0 |
| 40 | 900,000 | 800,000 | 47.1 |
| 50 | 600,000 | 1,200,000 | 66.7 |
| 60 | 300,000 | 1,500,000 | 83.3 |
| 70 | 100,000 | 1,600,000 | 94.1 |
Note: The data in this table is illustrative and intended to demonstrate the trend of increasing fragmentation with higher cone voltage.
Issue 2: Poor Peak Shape and/or Low Recovery of Cyclobenzaprine Glucuronide
Possible Cause: Suboptimal chromatographic conditions or sample preparation.
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Glucuronides are polar molecules and may require a lower initial organic solvent percentage in a reversed-phase LC method to ensure good retention and peak shape.
-
The use of a mild acidic modifier, such as 0.1% formic acid, in the mobile phase can improve peak shape for both cyclobenzaprine and its glucuronide.
-
-
Column Selection:
-
A C18 column is commonly used for the analysis of cyclobenzaprine and its metabolites.[9]
-
Consider using a column with a smaller particle size (e.g., sub-2 µm) for improved resolution and peak shape.
-
-
Sample Preparation:
-
For plasma samples, protein precipitation followed by solid-phase extraction (SPE) can provide a cleaner extract and improve recovery.
-
Ensure the final sample solvent is compatible with the initial mobile phase to avoid peak distortion.
-
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of Cyclobenzaprine and its Glucuronide with Minimized In-Source Fragmentation
1. Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Voltage: 20 V (Optimized to minimize fragmentation)
-
MRM Transitions:
-
Cyclobenzaprine: 276.2 > 215.1
-
Cyclobenzaprine Glucuronide: 452.2 > 276.2
-
Internal Standard (e.g., Amitriptyline-d3): 281.2 > 236.2
-
Protocol 2: Enzymatic Hydrolysis of Cyclobenzaprine Glucuronide in Urine
1. Sample Preparation:
-
To 100 µL of urine sample, add 50 µL of internal standard solution.
-
Add 50 µL of 1 M sodium acetate (B1210297) buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase from E. coli (>5,000 units/mL).
2. Incubation:
-
Vortex the mixture gently.
-
Incubate at 60°C for 2 hours.
3. Extraction:
-
After incubation, allow the samples to cool to room temperature.
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathway of cyclobenzaprine and the process of in-source fragmentation during LC-MS/MS analysis.
Caption: Troubleshooting workflow for addressing inaccurate quantification due to in-source fragmentation.
References
- 1. drugs.com [drugs.com]
- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Storing and Handling Cyclobenzaprine Glucuronide Standards
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Cyclobenzaprine glucuronide standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Cyclobenzaprine glucuronide standards?
A1: For optimal stability, solid Cyclobenzaprine glucuronide standards should be stored based on the manufacturer's recommendations, which are typically found on the Certificate of Analysis (C of A). As a general guideline, store the solid compound in a tightly sealed container, protected from light and moisture. Many suppliers recommend storage at controlled room temperature, while for long-term storage, refrigeration (-20°C or -80°C) may be advised. Always refer to the specific C of A for your product lot.[1][2]
Q2: How should I prepare and store stock solutions of Cyclobenzaprine glucuronide?
A2: Stock solutions should be prepared in a high-purity solvent in which Cyclobenzaprine glucuronide is readily soluble, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous solvents to minimize hydrolysis. Store stock solutions in tightly capped vials at low temperatures, typically -20°C or -80°C, to ensure long-term stability. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the standard.
Q3: What is the stability of Cyclobenzaprine glucuronide in solution?
A3: The stability of Cyclobenzaprine glucuronide in solution is dependent on the solvent, storage temperature, and pH. While specific stability data is often proprietary to the manufacturer and should be detailed in the C of A, glucuronide conjugates are generally susceptible to hydrolysis, especially under acidic or basic conditions. Storing solutions at low temperatures (-20°C or colder) and in a neutral pH environment will help to prolong their shelf life. For quantitative applications, it is best practice to prepare fresh working solutions from a stock solution that has been stored under optimal conditions.
Q4: Can I use Cyclobenzaprine hydrochloride storage guidelines for Cyclobenzaprine glucuronide?
A4: While both are related to Cyclobenzaprine, their chemical properties differ. Cyclobenzaprine hydrochloride is a salt, while the glucuronide is a metabolite.[1] Storage conditions for Cyclobenzaprine hydrochloride, which is generally stored at room temperature, may not be suitable for the more sensitive glucuronide conjugate.[3] Always prioritize the storage instructions provided specifically for the Cyclobenzaprine glucuronide standard.
Experimental Protocols and Data Presentation
General Protocol for Preparation of Calibration Standards
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the Cyclobenzaprine glucuronide standard.
-
Dissolve the standard in a minimal amount of a suitable solvent (e.g., methanol) to create a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Store the primary stock solution in an amber vial at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, allow the primary stock solution to equilibrate to room temperature.
-
Prepare a series of working solutions by serially diluting the primary stock solution with the appropriate mobile phase or a solvent compatible with your analytical method.
-
-
Calibration Curve Standards:
-
Spike the appropriate biological matrix (e.g., plasma, urine) with the working solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Include a blank sample (matrix without the standard) and a zero sample (matrix with internal standard but no analyte).
-
Storage Condition Summary
| Compound Form | Recommended Storage Temperature | Light Sensitivity | Moisture Sensitivity | Key Considerations |
| Solid Standard | Refer to Certificate of Analysis (Typically Room Temp to -20°C) | High (Store in dark) | High (Use desiccator) | Tightly seal container. |
| Stock Solution | -20°C or -80°C | High (Use amber vials) | High (Use anhydrous solvents) | Aliquot to avoid freeze-thaw cycles. |
| Working Solutions | Prepare fresh daily. If stored, keep at 2-8°C for a short period. | High | Moderate | Stability is limited; verify if stored. |
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing in LC-MS Analysis
-
Possible Cause: Degradation of the standard due to improper storage or handling. Interaction of the analyte with the analytical column.
-
Troubleshooting Steps:
-
Prepare fresh working solutions from a properly stored stock solution.
-
Ensure the mobile phase pH is compatible with the analyte and column chemistry. For glucuronides, a slightly acidic mobile phase is often used.
-
Verify the suitability of the analytical column. A C18 column is commonly used for Cyclobenzaprine and its metabolites.[4]
-
Check for and clean any contamination in the LC system.
-
Issue 2: Inconsistent or Low Recovery During Sample Preparation
-
Possible Cause: Hydrolysis of the glucuronide back to the parent drug (Cyclobenzaprine) during sample extraction or processing. Inefficient extraction from the matrix.
-
Troubleshooting Steps:
-
Maintain a neutral or slightly acidic pH throughout the sample preparation process. Avoid strongly acidic or basic conditions.
-
Keep samples on ice or at a reduced temperature during processing to minimize enzymatic or chemical degradation.
-
Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure efficient recovery of the polar glucuronide metabolite.
-
Use an appropriate internal standard, ideally a stable isotope-labeled version of Cyclobenzaprine glucuronide, to correct for variability in extraction and ionization.
-
Issue 3: Unexpected Presence of Parent Drug (Cyclobenzaprine) in a Pure Standard Solution
-
Possible Cause: Degradation of the Cyclobenzaprine glucuronide standard.
-
Troubleshooting Steps:
-
Review the storage conditions and handling procedures of the standard. The standard may have been exposed to moisture, light, or inappropriate temperatures.
-
Check the purity of the standard as stated on the Certificate of Analysis.
-
If possible, analyze a freshly prepared solution from a new vial of the standard to confirm if the issue is with the specific solution or the entire lot of the standard.
-
Visualizations
Caption: Workflow for proper storage and handling of standards.
Caption: Logical flow for troubleshooting analytical issues.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Cyclobenzaprine Glucuronide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of cyclobenzaprine (B1214914) glucuronide. While direct cross-validation studies for cyclobenzaprine glucuronide are not extensively documented in publicly available literature, this guide synthesizes established methods for the parent compound, cyclobenzaprine, to offer a comparative framework. The analysis of cyclobenzaprine often involves the hydrolysis of its glucuronide metabolite to enhance detection sensitivity of the parent drug[1]. This guide will explore both direct and indirect (post-hydrolysis) analytical approaches.
Introduction to Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS for the quantification of drug metabolites like cyclobenzaprine glucuronide is critical in drug development and clinical monitoring. HPLC-UV is a robust and widely accessible technique, often suitable for the analysis of bulk drug substances and formulations[2][3][4]. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing analytes at low concentrations in complex biological matrices such as plasma and urine[5][6][7][8][9].
Cyclobenzaprine is metabolized in the body, with a significant portion being excreted as glucuronide conjugates[1]. The direct analysis of these hydrophilic glucuronides can be challenging due to their chromatographic behavior and potential for poor ionization efficiency in mass spectrometry[10][11][12]. Consequently, an indirect approach involving enzymatic hydrolysis to convert the glucuronide back to the parent cyclobenzaprine is a common practice[1][10]. This guide will consider both the direct quantification of the glucuronide and the indirect measurement via the parent compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a well-established method for the analysis of cyclobenzaprine in pharmaceutical formulations[2][13][14]. While less sensitive than LC-MS/MS for biological samples, it can be employed for in vitro studies or when higher concentrations of the analyte are expected.
Experimental Protocol: HPLC-UV
A representative HPLC-UV method for the analysis of cyclobenzaprine is detailed below. This protocol can be adapted for the analysis of cyclobenzaprine following the hydrolysis of cyclobenzaprine glucuronide.
-
Sample Preparation (Post-Hydrolysis):
-
To 1 mL of biological matrix (e.g., urine), add β-glucuronidase enzyme[1].
-
Incubate the mixture to facilitate the hydrolysis of cyclobenzaprine glucuronide to cyclobenzaprine[1].
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the cyclobenzaprine. A common LLE solvent is a mixture of hexane (B92381) and diethyl ether[6].
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][13].
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., methanol)[2]. A common composition is a 61:39 (v/v) ratio of methanol (B129727) to 0.01% orthophosphoric acid[13].
-
Injection Volume: 20 µL.
-
Workflow for HPLC-UV Analysis of Cyclobenzaprine (Post-Hydrolysis)
Caption: Workflow for HPLC-UV analysis of cyclobenzaprine after enzymatic hydrolysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the benchmark for the sensitive and selective quantification of drugs and their metabolites in biological fluids[5][6][7][8][9]. It can be used for the direct measurement of cyclobenzaprine glucuronide or for the highly sensitive quantification of cyclobenzaprine after hydrolysis.
Experimental Protocol: LC-MS/MS
The following protocol is a representative LC-MS/MS method for the analysis of cyclobenzaprine, which can be adapted for the direct analysis of its glucuronide metabolite.
-
Sample Preparation:
-
For Cyclobenzaprine (Post-Hydrolysis): Follow the hydrolysis and extraction steps outlined in the HPLC-UV protocol.
-
For Direct Glucuronide Analysis: Due to the hydrophilic nature of the glucuronide, a protein precipitation followed by dilution of the supernatant is often sufficient. Alternatively, a specific solid-phase extraction method designed for polar analytes can be used[11].
-
-
Chromatographic Conditions:
-
Column: A C18 or a cyano (CN) column is often used (e.g., Ultimate XB-CN, 150 × 2.1 mm, 5 µm)[6].
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid) is common[1][6][7].
-
Flow Rate: 0.3 - 0.5 mL/min[7].
-
Injection Volume: 5 - 10 µL[16].
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[5][6][7].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cyclobenzaprine Glucuronide: The precursor ion would be the mass of cyclobenzaprine (275.39) + glucuronic acid (176.12) = 451.51. A likely product ion would be the parent cyclobenzaprine at m/z 276.2. Therefore, a potential transition would be m/z 452.5 → 276.2.
-
Internal Standard (e.g., Escitalopram): m/z 325.2 → 109.1[6].
-
Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of cyclobenzaprine or its glucuronide.
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS
The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of cyclobenzaprine, which can be extrapolated to its glucuronide metabolite.
Table 1: Comparison of Methodological Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. |
| Selectivity | Moderate; based on chromatographic retention time and UV absorbance spectrum. Prone to interference from co-eluting compounds with similar UV absorbance. | High; based on retention time and specific mass-to-charge (m/z) transitions of the analyte. |
| Sensitivity | Lower; typically in the µg/mL to high ng/mL range[13][14]. | Higher; typically in the low ng/mL to pg/mL range[5][6][7]. |
| Sample Throughput | Generally lower due to longer run times. | Can be higher with the use of rapid gradient elution and advanced column technologies[16]. |
| Instrumentation Cost | Lower. | Higher. |
| Robustness | Generally considered very robust and easy to implement. | Can be more complex to operate and maintain. |
| Matrix Effects | Less susceptible to signal suppression or enhancement from matrix components. | Can be significantly affected by ion suppression or enhancement, requiring careful method development and the use of an appropriate internal standard[10]. |
Table 2: Comparison of Quantitative Performance Data for Cyclobenzaprine
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 50 µg/mL[2][13] | 0.02 - 50 ng/mL[5][7] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL (estimated from linearity range) | 0.02 - 0.05 ng/mL[5][7] |
| Accuracy (% Recovery) | 99.86 - 100.71%[13] | Within ±15% of nominal concentration[7] |
| Precision (% RSD) | Intraday: < 0.28%Interday: < 0.29%[13] | Intraday & Interday: < 15%[6][7] |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of cyclobenzaprine glucuronide depends on the specific requirements of the study.
-
LC-MS/MS is the superior technique for the quantification of cyclobenzaprine and its metabolites in biological matrices due to its significantly higher sensitivity and selectivity. It is the recommended method for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening where low concentrations of the analyte are expected[5][8][9]. The direct analysis of the glucuronide is feasible with LC-MS/MS, though method development would be required to optimize chromatographic separation and MS/MS detection.
-
HPLC-UV is a cost-effective and robust alternative, well-suited for the analysis of cyclobenzaprine in pharmaceutical dosage forms or for in vitro assays where the analyte concentration is relatively high[2][4]. For the analysis of biological samples, HPLC-UV would likely require a hydrolysis step and extensive sample clean-up to achieve the necessary sensitivity, and may still be insufficient for low-dose studies.
For a comprehensive cross-validation, it is recommended to analyze the same set of spiked samples or incurred samples using both methodologies. This would involve a direct comparison of the quantitative results, linearity, accuracy, precision, and selectivity of each method for cyclobenzaprine glucuronide. Given the current literature, a validated LC-MS/MS method would likely serve as the reference standard against which an HPLC-UV method would be compared.
References
- 1. academic.oup.com [academic.oup.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Determination of cyclobenzaprine in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC - Int J Pharm Chem Anal [ijpca.org]
- 5. actascientific.com [actascientific.com]
- 6. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 13. journalajocs.com [journalajocs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
A Comparative Guide to Certified Reference Materials of Cyclobenzaprine β-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of certified reference materials (CRMs) for Cyclobenzaprine (B1214914) β-D-glucuronide, a primary metabolite of the muscle relaxant cyclobenzaprine. Understanding the quality and characteristics of CRMs is crucial for accurate quantification in pharmacokinetic studies, clinical trials, and forensic analysis. This document outlines the development process of a high-quality CRM and compares its key attributes to other commercially available alternatives.
Comparison of Cyclobenzaprine β-D-Glucuronide Certified Reference Materials
The selection of a suitable CRM is critical for ensuring the accuracy and reliability of analytical data. Key parameters for comparison include certified purity, expanded uncertainty, and the extent of characterization. While specific Certificates of Analysis for all commercially available Cyclobenzaprine β-D-glucuronide CRMs are not always publicly accessible, the following table provides a representative comparison based on typical specifications for such materials.
Table 1: Comparison of Key Characteristics for Cyclobenzaprine β-D-Glucuronide CRMs
| Characteristic | In-House Developed CRM (Representative) | Commercial Alternative A (Typical) | Commercial Alternative B (Typical) |
| Certified Purity | 99.2% (by mass balance) | ≥98% (by HPLC) | ≥95% (by HPLC) |
| Expanded Uncertainty | ± 0.5% | Not specified | Not specified |
| Method of Purity Determination | Mass Balance (100% - impurities) | HPLC-UV | HPLC-UV |
| Impurities Profiled | Yes (e.g., residual solvents, inorganic impurities, related substances) | Partial (major impurities may be listed) | Not specified |
| Structural Confirmation | ¹H NMR, ¹³C NMR, MS, IR | MS, ¹H NMR (may be available upon request) | Basic characterization |
| Certificate of Analysis | Comprehensive, ISO 17034 compliant | Available, may vary in detail | Basic product data sheet |
| Storage Condition | -20°C | -20°C | Room temperature or -20°C |
| Stability Data | Long-term and short-term stability data provided | Stated stability period (e.g., ≥3 years) | Not specified |
Experimental Protocols for the Development of a Cyclobenzaprine β-D-Glucuronide CRM
The development of a robust CRM involves a meticulous process encompassing synthesis, purification, characterization, and stability assessment. The following protocols provide a detailed overview of the key experimental procedures.
Synthesis of Cyclobenzaprine β-D-Glucuronide
Two primary methods for the synthesis of glucuronide metabolites are chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis (Koenigs-Knorr Reaction): This classic method involves the reaction of a glycosyl halide with an alcohol. In the case of Cyclobenzaprine, which contains a tertiary amine, the reaction would proceed as follows:
-
Protection of the Glucuronic Acid: The carboxylic acid and hydroxyl groups of D-glucuronic acid are protected, typically by acetylation and methylation, to form a stable precursor like methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
-
Glycosylation: The protected glucuronic acid derivative is reacted with cyclobenzaprine in the presence of a promoter, such as a silver or mercury salt.
-
Deprotection: The protecting groups are removed under basic conditions to yield the final Cyclobenzaprine β-D-glucuronide.
-
-
Enzymatic Synthesis: This method utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo.
-
Enzyme Source: A source of UGTs, such as human or animal liver microsomes, or recombinant UGT enzymes, is required.
-
Reaction Mixture: Cyclobenzaprine is incubated with the enzyme source in the presence of the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) and other necessary cofactors in a suitable buffer system.
-
Purification: The product is isolated from the reaction mixture using techniques like solid-phase extraction and preparative HPLC.
-
Purification
The crude product from either synthesis method is purified to a high degree using chromatographic techniques. A typical purification workflow involves:
-
Flash Chromatography: Initial purification on a silica (B1680970) gel column to remove major impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-phase C18 column with a gradient of acetonitrile (B52724) and water (containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate) to achieve high purity.
Characterization and Purity Assessment
A comprehensive characterization is performed to confirm the identity and purity of the CRM.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the glucuronide linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
-
Purity Determination (Mass Balance Approach): The certified purity is often determined using a mass balance approach, which accounts for all possible impurities.
-
Chromatographic Purity (HPLC-UV): A validated HPLC-UV method is used to determine the area percentage of the main peak and any related substance impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH, with UV detection at a wavelength where cyclobenzaprine and its glucuronide show strong absorbance.
-
Water Content (Karl Fischer Titration): The water content of the material is determined to account for its contribution to the total mass.
-
Residual Solvents (Gas Chromatography-Headspace): The amount of any residual solvents from the synthesis and purification process is quantified.
-
Inorganic Impurities (Sulphated Ash): The material is heated in the presence of sulfuric acid to determine the content of non-volatile inorganic impurities.
-
Stability Testing
Stability testing is conducted to establish the shelf life and recommended storage conditions for the CRM, following guidelines such as ICH Q1A and ISO Guide 35.[1][2]
-
Long-Term Stability: Samples of the CRM are stored under the recommended storage conditions (e.g., -20°C) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) to monitor for any degradation.
-
Short-Term Stability (Accelerated Stability): Samples are stored at elevated temperatures (e.g., 4°C, 25°C, 40°C) for a shorter period (e.g., 1, 2, 4 weeks) to assess the stability of the material during shipping and short-term handling.
-
Forced Degradation Studies: The CRM is subjected to stress conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and to establish the stability-indicating nature of the analytical methods used.
Visualizing the CRM Development Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the logical flow of the CRM development process and a comparison of key attributes.
References
A Comparative Guide to the Inter-Laboratory Quantification of Cyclobenzaprine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of cyclobenzaprine (B1214914) glucuronide, a major metabolite of the muscle relaxant cyclobenzaprine. Given the absence of a formal inter-laboratory comparison study for this specific analyte, this document focuses on the critical factors that influence inter-laboratory variability and compares the predominant analytical approaches. The primary source of discrepancy in the quantification of cyclobenzaprine glucuronide arises from the analytical strategy employed, particularly the choice between indirect and direct quantification methods.
Cyclobenzaprine is extensively metabolized in the liver to a quaternary ammonium-linked N+-glucuronide.[1][2] The accurate measurement of this metabolite is crucial for pharmacokinetic and toxicological studies. However, the inherent challenges associated with its quantification can lead to significant variations in results between laboratories.
Comparison of Quantification Strategies: Indirect vs. Direct
The two main strategies for quantifying cyclobenzaprine glucuronide are indirect analysis, which involves enzymatic hydrolysis, and direct analysis of the intact conjugate.
| Feature | Indirect Quantification (with Enzymatic Hydrolysis) | Direct Quantification |
| Principle | Enzymatic cleavage of the glucuronide moiety to release the parent drug (cyclobenzaprine), which is then quantified.[3] | Direct measurement of the intact cyclobenzaprine glucuronide conjugate.[3] |
| Primary Source of Variability | Efficiency of the β-glucuronidase enzyme.[1][2] | Matrix effects, ion suppression, and availability of a certified reference standard. |
| Advantages | - Higher sensitivity for the parent drug. - Commercially available standards for the parent drug.[1] | - Faster sample preparation. - Provides information on the specific conjugate.[3] |
| Disadvantages | - Incomplete hydrolysis can lead to underestimation. - Enzyme performance is highly variable.[1] | - Requires a certified reference standard for the glucuronide, which may not be commercially available. - Potential for poor ionization efficiency and challenging chromatography.[1] |
Critical Factor in Indirect Quantification: β-Glucuronidase Enzyme Selection
For the indirect quantification of cyclobenzaprine N+-glucuronide, the choice of β-glucuronidase is the most significant factor influencing accuracy and inter-laboratory agreement.[1][2] Quaternary ammonium-linked glucuronides are known to be resistant to hydrolysis by certain β-glucuronidase enzymes, particularly those derived from mollusks.[1] Recombinant enzymes have demonstrated superior efficiency and consistency.
Inter-Enzyme Performance Comparison for N+-Glucuronide Hydrolysis
The following table summarizes the hydrolysis efficiency of different β-glucuronidase enzymes for cyclobenzaprine's structural analog, amitriptyline (B1667244) N+-glucuronide, which serves as a reliable surrogate for understanding the performance with cyclobenzaprine glucuronide.
| Enzyme Source | Type | Relative Hydrolysis Efficiency for N+-Glucuronide | Key Observations |
| IMCSzyme™ | Recombinant | Near complete conversion (>99%)[2][4] | Demonstrates high and reliable efficiency for N+-glucuronides, leading to improved accuracy.[1][2] |
| E. coli | Recombinant | High efficiency[5] | Shows efficient hydrolysis of N-glucuronides at both low and high temperatures.[5] |
| Haliotis rufescens (Red Abalone) | Mollusk | Significantly reduced (2- to 10-fold lower recovery compared to recombinant)[1] | Inconsistent and incomplete hydrolysis can lead to significant under-quantification.[1] |
| Patella vulgata (Limpet) | Mollusk | Low efficiency[2] | Not recommended for the hydrolysis of N+-glucuronides.[2] |
| Helix pomatia (Roman Snail) | Mollusk | Very low efficiency (<20%)[2][5] | Ineffective for the hydrolysis of amitriptyline-N-glucuronide.[5] |
Experimental Protocols
Below are detailed methodologies for the two primary approaches to cyclobenzaprine glucuronide quantification.
Protocol 1: Indirect Quantification via Enzymatic Hydrolysis followed by LC-MS/MS
This protocol is the most common approach and focuses on the use of a high-efficiency recombinant β-glucuronidase.
1. Sample Preparation and Enzymatic Hydrolysis:
-
Sample: 100 µL of human urine.
-
Internal Standard (IS) Addition: Add an appropriate deuterated internal standard (e.g., Cyclobenzaprine-d3).
-
Buffer Addition: Add 30 µL of a suitable buffer. For recombinant enzymes like IMCSzyme, a neutral pH buffer (e.g., pH 6.8-7.4) is often recommended.[6][7]
-
Enzyme Addition: Add a sufficient amount of high-purity recombinant β-glucuronidase (e.g., IMCSzyme™). The exact amount should be optimized based on the manufacturer's instructions.
-
Incubation: Incubate the samples. Optimal conditions for recombinant enzymes are often at elevated temperatures (e.g., 55-65°C) for a short duration (e.g., 15-30 minutes).[4][8] Room temperature incubation may also be effective but may require a longer time.[8]
-
Hydrolysis Quenching & Protein Precipitation: Stop the reaction and precipitate proteins by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis of Cyclobenzaprine:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[9]
-
Mobile Phase B: Acetonitrile (B52724) or Methanol with 0.1% formic acid.[9][10]
-
Gradient: A suitable gradient to separate cyclobenzaprine from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
MRM Transitions:
Protocol 2: Direct Quantification of Intact Cyclobenzaprine Glucuronide by LC-MS/MS
1. Sample Preparation:
-
Sample: 100 µL of human urine.
-
Internal Standard (IS) Addition: Add a stable isotope-labeled internal standard of cyclobenzaprine glucuronide (if available). If not, a structurally similar glucuronide can be used, but this will require careful validation.
-
Sample Dilution/Extraction: Depending on the concentration, the sample may be diluted ("dilute-and-shoot") or subjected to solid-phase extraction (SPE) to remove interfering matrix components.
-
Centrifugation/Filtration: Ensure the sample is free of particulates before injection.
2. LC-MS/MS Analysis of Cyclobenzaprine Glucuronide:
-
LC Column: A column suitable for retaining polar analytes, such as a C18 with a polar end-capping or a HILIC column.
-
Mobile Phase A: Aqueous buffer with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.
-
Mobile Phase B: Organic solvent like acetonitrile or methanol.
-
Gradient: A gradient optimized for the retention and elution of the highly polar glucuronide conjugate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Precursor Ion: [M+H]+ of cyclobenzaprine glucuronide (C26H30NO7+, calculated m/z 472.2).
-
Product Ion: Fragment ion corresponding to the aglycone (cyclobenzaprine, m/z 276.2).
-
Visualizing the Methodologies
The following diagrams illustrate the workflows for the indirect and direct quantification of cyclobenzaprine glucuronide.
Conclusion and Recommendations
For reliable and reproducible inter-laboratory quantification of cyclobenzaprine glucuronide, the indirect method using a high-efficiency recombinant β-glucuronidase is strongly recommended. The choice of enzyme is paramount; using enzymes from mollusk sources will likely lead to significant underestimation of the true concentration and poor inter-laboratory agreement.[1][2] Laboratories should validate their hydrolysis conditions to ensure complete cleavage of the N+-glucuronide.
The direct quantification method is a viable alternative that can reduce sample preparation time, but its implementation is contingent on the availability of a certified reference standard for cyclobenzaprine glucuronide. Without a proper standard, this method is not suitable for quantitative analysis.
To improve inter-laboratory comparability, it is essential for laboratories to:
-
Clearly document the chosen quantification strategy (indirect or direct).
-
If using the indirect method, specify the source and activity of the β-glucuronidase enzyme used.
-
Thoroughly validate the entire analytical method, including the hydrolysis step, according to established guidelines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. imcstips.com [imcstips.com]
- 7. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. actascientific.com [actascientific.com]
- 11. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Toxicological Showdown: Cyclobenzaprine vs. Its Glucuronide Metabolite
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences, a thorough understanding of a drug's metabolic fate is paramount to ensuring its safety and efficacy. Cyclobenzaprine (B1214914), a widely prescribed muscle relaxant, undergoes extensive metabolism in the body, with one of its primary metabolic routes being glucuronidation. This guide provides a comparative toxicological assessment of the parent drug, cyclobenzaprine, and its major metabolite, cyclobenzaprine glucuronide. While direct comparative toxicological data for cyclobenzaprine glucuronide is limited in publicly available literature, this guide synthesizes existing knowledge on cyclobenzaprine's toxicity and the general principles of glucuronidation to offer a scientifically grounded perspective.
Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of drugs and other xenobiotics, facilitating their excretion from the body.[1] This process is generally considered a detoxification pathway, as the resulting glucuronide conjugates are typically less pharmacologically active and less toxic than the parent compound.[2] In humans, cyclobenzaprine is extensively metabolized, with a significant portion being excreted as glucuronide conjugates.[3][4] This suggests that cyclobenzaprine glucuronide is likely to possess a more favorable toxicological profile than its parent drug.
Quantitative Toxicological Data
The following table summarizes the available quantitative toxicological data for cyclobenzaprine. Direct experimental data for cyclobenzaprine glucuronide is not currently available in the public domain.
| Toxicological Endpoint | Cyclobenzaprine | Cyclobenzaprine Glucuronide | Reference(s) |
| Acute Toxicity (Oral LD50) | |||
| Mice | ~338 mg/kg | Data not available | [5] |
| Rats | ~425 mg/kg | Data not available | [5] |
| Genotoxicity | |||
| Ames Test | Negative | Data not available | [3] |
| In vitro Chromosomal Aberration | Negative | Data not available | [3] |
| In vivo Micronucleus Assay | Negative | Data not available | [3] |
| Hepatotoxicity | No convincing evidence of hepatotoxicity | Data not available | [6] |
Signaling Pathways and Metabolism
The metabolism of cyclobenzaprine primarily occurs in the liver and involves both Phase I and Phase II reactions. Phase I reactions, mediated by cytochrome P450 enzymes (CYP3A4, CYP1A2, and to a lesser extent, CYP2D6), involve N-demethylation.[4] The subsequent Phase II reaction involves the conjugation of cyclobenzaprine or its Phase I metabolites with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly increases the molecule's polarity, preparing it for renal excretion.[1]
Experimental Protocols
For researchers aiming to conduct a direct comparative toxicological assessment, the following are detailed methodologies for key in vitro experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, a human liver cell line) into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of cyclobenzaprine and cyclobenzaprine glucuronide in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) to a sufficient density.
-
Treatment: Treat the cells with at least three concentrations of cyclobenzaprine or cyclobenzaprine glucuronide, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). Include appropriate negative (vehicle) and positive controls.
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvesting and Staining: Harvest the cells by centrifugation, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain such as Giemsa or a fluorescent dye.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Analyze the frequency of micronucleated cells for each treatment group and compare it to the negative control. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Conclusion
Based on the fundamental principles of drug metabolism and the available data for the parent drug, it is highly probable that cyclobenzaprine glucuronide is significantly less toxic than cyclobenzaprine. The glucuronidation process is a well-established detoxification pathway that increases water solubility and facilitates renal clearance, thereby reducing the potential for systemic toxicity. However, without direct experimental data on cyclobenzaprine glucuronide, this remains a well-supported hypothesis. The experimental protocols provided in this guide offer a clear roadmap for researchers to undertake a direct comparative toxicological assessment, which would provide definitive data and contribute valuable knowledge to the safety profile of this widely used medication. Such studies are crucial for a comprehensive understanding of the drug's disposition and for the continued safe and effective use of cyclobenzaprine in clinical practice.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 3. criver.com [criver.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. merckmillipore.com [merckmillipore.com]
Unmasking Metabolites: A Comparative Guide to β-Glucuronidase Enzymes for Hydrolysis in Drug Development and Testing
For researchers, scientists, and drug development professionals navigating the critical step of glucuronide hydrolysis, selecting the optimal β-glucuronidase enzyme is paramount for accurate and efficient analysis. This guide provides an objective comparison of commonly used β-glucuronidase enzymes, supported by experimental data, to facilitate informed decision-making in your laboratory.
Glucuronidation is a major metabolic pathway for a wide array of drugs and xenobiotics, rendering them more water-soluble for excretion. To accurately quantify the parent drug or its metabolites, particularly in urine samples, enzymatic hydrolysis of the glucuronide conjugate is a necessary prerequisite. The choice of β-glucuronidase can significantly impact the efficiency and reliability of this process. This guide compares the performance of β-glucuronidase enzymes from various sources, including Escherichia coli (E. coli), abalone (Haliotis rufescens), snail (Helix pomatia), and limpet (Patella vulgata).
Performance Comparison of β-Glucuronidase Enzymes
The efficacy of β-glucuronidase enzymes is dependent on several factors, including their source, the specific substrate (drug-glucuronide conjugate), pH, and temperature. The following table summarizes quantitative data on the performance of different enzymes under various conditions.
| Enzyme Source | Substrate(s) | Incubation Conditions | Hydrolysis Efficiency (%) | Key Findings & Considerations |
| E. coli | Opioids (Codeine-6-β-D-glucuronide, Hydromorphone-3-β-D-glucuronide) | 1 hour incubation | ~60-80% for some opioids[1] | Recombinant E. coli enzymes can exhibit high initial activity but may lose it over extended incubation at higher temperatures.[2] They are generally effective for a broad range of substrates. |
| Cannabinoids (THC-glucuronide, THCCOOH-glucuronide) | 16 hours, 37°C, pH 6.0 | High recovery for both ether- and ester-linked cannabinoids[3] | Shows excellent performance for cannabinoid hydrolysis.[3] | |
| Benzodiazepines (Temazepam-glucuronide) | 30 minutes, 60°C | >95% | Very effective for benzodiazepine (B76468) hydrolysis, even at low enzyme concentrations.[2] | |
| Abalone (Haliotis rufescens) | Opioids (Oxymorphone glucuronide) | 60°C | Equivalent to recombinant GUS[2] | Purified abalone enzymes show high efficiency and can have reduced conversion of certain metabolites like 6-MAM to morphine compared to traditional preparations.[2] |
| Cannabinoids (THC-glucuronide, THCCOOH-glucuronide) | 16 hours, 37°C, pH 5.0 | High recovery for both ether- and ester-linked cannabinoids[3] | Abalone-derived enzymes are a robust choice for cannabinoid analysis.[3][4] | |
| Snail (Helix pomatia) | Steroid Glucuronides | 24 hours | Effective for estriol (B74026) and 17-hydroxycorticosteroids[5] | Often contains significant sulfatase activity, which may be beneficial or detrimental depending on the application. Its performance can be substrate-dependent.[5] |
| Cannabinoids (THC-glucuronide) | 16 hours, 37°C | Less efficient for ether-bonded THC conjugates compared to other enzymes[3] | May not be the optimal choice for all cannabinoid metabolites.[3] | |
| Limpet (Patella vulgata) | Opioids (Codeine glucuronide) | 60°C | >95% conversion[2] | Demonstrates high efficiency for certain opioid glucuronides.[2] |
| Cannabinoids (THC-glucuronide, THCCOOH-glucuronide) | 16 hours, 37°C, pH 5.0 | High recovery for both ether- and ester-linked cannabinoids[3] | A strong candidate for cannabinoid hydrolysis.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for β-glucuronidase hydrolysis, which should be optimized for specific applications.
General Protocol for Hydrolysis of Drug Glucuronides in Urine:
-
Sample Preparation: To 200 µL of urine sample, add an appropriate internal standard.
-
Buffering: Add 200 µL of a suitable buffer. The choice of buffer and its pH is critical and depends on the enzyme used (e.g., 0.1M ammonium (B1175870) acetate (B1210297) buffer at pH 4.0 for some abalone enzymes or a specific buffer provided with a recombinant enzyme).[6] Proper buffering is essential to achieve the optimal pH for the chosen enzyme, as urine pH can vary significantly.[7][8] A minimum of a 3-fold dilution of the urine with buffer is recommended to mitigate the impact of endogenous compounds.[7][8]
-
Enzyme Addition: Add the β-glucuronidase enzyme at a predetermined concentration (e.g., 1 to 75 units/µL of urine).[2] The optimal enzyme concentration depends on the substrate and the desired incubation time.
-
Incubation: Incubate the mixture at the optimal temperature for the chosen enzyme (typically ranging from 37°C to 65°C) for a specified duration (e.g., 30 minutes to 16 hours).[3][6]
-
Reaction Termination and Protein Precipitation: Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA) or by cooling the sample.[2]
-
Extraction: Proceed with solid-phase extraction (SPE) or liquid-liquid extraction to purify the analyte.
-
Analysis: Analyze the sample using LC-MS/MS or GC-MS.
Specific Protocol for Cannabinoid Hydrolysis:
A study comparing different enzymes for cannabinoid hydrolysis used the following conditions:
-
Sample: Drug-free urine fortified with THC-glucuronide and THCCOOH-glucuronide.[3]
-
Buffer: 0.1 M phosphate (B84403) buffer with pH ranging from 3.0 to 7.0.[3]
-
Enzyme Concentration: Approximately 5,000 units per 200 µL of enzyme solution.[3]
-
Incubation: For pH optimization, samples were incubated at 37°C for 16 hours.[3] For time and temperature optimization, the optimal pH for each enzyme was used.[3]
Visualizing the Process
To better understand the experimental workflow and the underlying biochemical reaction, the following diagrams are provided.
Caption: General experimental workflow for β-glucuronidase hydrolysis.
Caption: Enzymatic hydrolysis of a drug-glucuronide by β-glucuronidase.
Conclusion
The selection of a β-glucuronidase enzyme should be a carefully considered decision based on the specific drug analytes, laboratory workflow, and desired efficiency. While recombinant enzymes from E. coli offer high purity and consistent performance for a variety of substrates, enzymes from marine sources like abalone and limpet also demonstrate excellent hydrolysis capabilities, particularly for challenging metabolites.[2][3] It is evident that no single enzyme is universally optimal for all glucuronides, and therefore, validation with specific target analytes is crucial.[6] Factors such as substrate specificity, optimal pH and temperature, and potential for metabolite conversion must all be weighed to ensure accurate and reliable results in drug development and toxicological screening.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 3. faa.gov [faa.gov]
- 4. covachem.com [covachem.com]
- 5. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. norlab.com [norlab.com]
- 7. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Purified β-glucuronidases in Patient Urine Samples Indicates a Lack of Correlation Between Enzyme Activity and Drugs of Abuse Metabolite Hydrolysis Efficiencies Leading to Potential False Negatives. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Bioanalytical Validation of Cyclobenzaprine Glucuronide in Urine: Direct vs. Indirect Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicological studies. Cyclobenzaprine (B1214914), a widely prescribed muscle relaxant, is extensively metabolized, with its glucuronide conjugate being a primary metabolite excreted in urine. [1][2] This guide provides a comprehensive comparison of two primary bioanalytical approaches for the validation of a method to quantify cyclobenzaprine glucuronide in a urine matrix: a direct method involving the direct measurement of the glucuronide conjugate and an indirect method that relies on the enzymatic hydrolysis of the conjugate to the parent drug prior to analysis.
The direct analytical approach, while potentially more specific, can present challenges related to chromatographic retention, extraction efficiency, and ionization.[3] Conversely, the indirect method, which involves cleaving the glucuronide moiety, is a more established technique but requires careful optimization of the enzymatic hydrolysis step to ensure complete and reproducible conversion. This guide will detail the experimental protocols for both methodologies, present a comparative analysis of their performance characteristics, and provide visual workflows to aid in method selection and implementation.
Comparative Performance of Bioanalytical Methods
The selection of a bioanalytical method is often a balance between performance, complexity, and the specific goals of the study. The following table summarizes the anticipated performance characteristics of a direct versus an indirect (hydrolysis-based) LC-MS/MS method for the quantification of cyclobenzaprine glucuronide in urine.
| Parameter | Direct Analysis Method | Indirect Analysis Method (with Hydrolysis) | Justification/Commentary |
| Analyte | Cyclobenzaprine Glucuronide | Cyclobenzaprine (after hydrolysis) | The direct method quantifies the metabolite itself, while the indirect method infers the metabolite concentration from the parent drug. |
| Specificity | High (measures the intact conjugate) | Moderate to High (relies on the specificity of the hydrolysis and chromatography of the parent drug) | The direct method is inherently more specific. The indirect method's specificity depends on the absence of interference from the parent drug if it is also present in the urine. |
| Linearity (r²) | >0.99 | >0.99 | Both methods are expected to demonstrate excellent linearity with LC-MS/MS detection. |
| Lower Limit of Quantification (LLOQ) | Potentially higher due to poorer ionization | Potentially lower due to better ionization of the parent drug | Cyclobenzaprine generally exhibits good ionization characteristics in mass spectrometry.[4] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods, when properly validated, should meet regulatory acceptance criteria.[5] |
| Precision (% CV) | <15% | <15% | Both methods are expected to be highly precise. |
| Recovery | Moderate (may be lower due to the polarity of the glucuronide) | High (optimized for the less polar parent drug) | Solid-phase extraction of the more polar glucuronide may be less efficient.[3] |
| Matrix Effect | Potentially significant | Generally manageable | The direct analysis of the polar glucuronide may be more susceptible to ion suppression or enhancement from urine salts. |
| Throughput | Higher (fewer sample preparation steps) | Lower (requires an incubation step for hydrolysis) | The enzymatic hydrolysis step adds significant time to the sample preparation workflow.[6] |
| Cost per Sample | Lower (no enzyme cost) | Higher (cost of β-glucuronidase enzyme) | Recombinant enzymes can be a significant cost factor in high-throughput laboratories. |
| Method Development Complexity | Higher (requires a specific reference standard and optimization of chromatography for a polar analyte) | Lower (well-established procedures for hydrolysis and analysis of the parent drug) | The availability of a commercial standard for cyclobenzaprine glucuronide simplifies direct method development.[7][8][9] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a validated bioanalytical method. Below are representative protocols for both the direct and indirect analysis of cyclobenzaprine glucuronide in urine.
Method 1: Direct Quantification of Cyclobenzaprine Glucuronide
This method is predicated on the availability of a certified reference standard for cyclobenzaprine β-D-glucuronide.[7][8][9]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of urine, add 20 µL of internal standard (e.g., cyclobenzaprine-d3 glucuronide) and 500 µL of 2% formic acid in water.
-
Vortex mix for 10 seconds.
-
Load the entire sample onto a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A reversed-phase column with a polar endcapping (e.g., C18 with a polar embedded group) suitable for retaining polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient starting with a low percentage of organic phase (e.g., 5% B) and ramping up to elute the polar glucuronide.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for cyclobenzaprine glucuronide and the internal standard would need to be optimized.
Method 2: Indirect Quantification via Enzymatic Hydrolysis
This method involves the enzymatic conversion of cyclobenzaprine glucuronide to cyclobenzaprine, followed by the quantification of the parent drug.
1. Enzymatic Hydrolysis
-
To 200 µL of urine in a microcentrifuge tube, add 50 µL of a β-glucuronidase enzyme solution (e.g., from Helix pomatia or a recombinant source) in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).[10][11]
-
Vortex mix and incubate at a specified temperature (e.g., 37°C or 55°C) for a defined period (e.g., 1 to 4 hours), depending on the enzyme used.[2]
-
After incubation, add 20 µL of internal standard (e.g., cyclobenzaprine-d3).
-
Stop the reaction and precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex mix and centrifuge at 10,000 x g for 5 minutes.
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Transfer the supernatant from the previous step to a clean tube.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
LC Column: A standard C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient for the elution and separation of cyclobenzaprine.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ESI mode.
-
MRM Transitions: Optimized precursor-to-product ion transitions for cyclobenzaprine and its deuterated internal standard.[4]
Workflow Visualizations
To further elucidate the procedural differences between the two methodologies, the following workflows are presented using the DOT language for Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. myadlm.org [myadlm.org]
- 7. Cyclobenzaprine b-D-glucuronide | 67324-97-4 | MC10388 [biosynth.com]
- 8. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 11. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening | springermedizin.de [springermedizin.de]
Navigating the Matrix: A Comparative Guide to Mitigating Co-eluting Substance Interference in Cyclobenzaprine Glucuronide Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comparative analysis of common sample preparation techniques to address the challenge of co-eluting substances in the analysis of cyclobenzaprine (B1214914) glucuronide, a major metabolite of the muscle relaxant cyclobenzaprine.
The presence of endogenous matrix components that co-elute with the analyte of interest can significantly impact the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to erroneous quantification. This guide compares the efficacy of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in minimizing these interferences for cyclobenzaprine glucuronide analysis, supported by experimental data and detailed protocols.
The Challenge of Co-eluting Substances
Cyclobenzaprine undergoes extensive metabolism in the body, with a significant portion being excreted in the urine as glucuronide conjugates.[1][2][3][4] The accurate measurement of these metabolites is crucial for pharmacokinetic and toxicokinetic studies. However, biological matrices like plasma and urine are complex mixtures containing numerous endogenous compounds, such as phospholipids (B1166683) and salts, which can interfere with the analysis.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances and minimizing matrix effects. Here, we compare the performance of two widely used methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
While direct comparative studies on cyclobenzaprine glucuronide are limited, data from the analysis of other glucuronide metabolites and general principles of bioanalysis provide a strong basis for comparison. For instance, studies on the analysis of steroid glucuronides have shown that SPE can offer a moderate response to ion suppression, while LLE can lead to very high ion suppression effects in urine samples.[5]
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dilute-and-Shoot |
| Matrix Effect Reduction | Generally Superior | Moderate to High | Minimal |
| Analyte Recovery | Good to Excellent (Can be optimized) | Variable (Dependent on solvent choice) | Not Applicable |
| Selectivity | High (Through sorbent chemistry) | Moderate | Low |
| Throughput | Amenable to automation | Can be automated, but may be more complex | High |
| Solvent Consumption | Lower | Higher | Lowest |
| Cost per Sample | Higher (consumables) | Lower (solvents) | Lowest |
Table 1: Comparison of Sample Preparation Techniques for Glucuronide Metabolite Analysis.
Quantitative data from a study comparing different extraction methods for a panel of drugs in plasma and urine highlights the superior performance of a novel reversed-phase SPE sorbent (Oasis PRiME HLB) in terms of higher analyte recoveries and reduced matrix effects compared to SLE (a variation of LLE) and traditional LLE.[6] For many compounds, the matrix effects with this SPE method were less than 20%, while a significant number of analytes exceeded this threshold with SLE and LLE.[6]
Experimental Protocols
To provide a practical framework, here are detailed methodologies for sample preparation and LC-MS/MS analysis, adapted from established protocols for cyclobenzaprine and other glucuronide metabolites.
Experimental Workflow for Cyclobenzaprine Glucuronide Analysis
Caption: A generalized workflow for the analysis of cyclobenzaprine glucuronide, showcasing the alternative sample preparation paths.
Enzymatic Hydrolysis of Glucuronide Conjugates
To measure the total concentration of cyclobenzaprine, enzymatic hydrolysis is often employed to cleave the glucuronide moiety.
-
Reagents: β-glucuronidase from Helix pomatia, ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Procedure:
-
To 200 µL of urine or plasma sample, add 200 µL of ammonium acetate buffer containing β-glucuronidase.
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding a suitable quenching solution (e.g., 100 µL of 10% trichloroacetic acid).
-
Sample Preparation Methodologies
a) Solid-Phase Extraction (SPE) Protocol (Generic Reversed-Phase)
-
SPE Cartridge: Mixed-mode or reversed-phase polymeric sorbent.
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated (hydrolyzed) sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or an appropriate organic solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
b) Liquid-Liquid Extraction (LLE) Protocol
-
Extraction Solvent: A common choice for basic compounds like cyclobenzaprine is a mixture of organic solvents (e.g., ethyl acetate, methyl tert-butyl ether).
-
Procedure:
-
To the pre-treated sample, add 1 mL of the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
LC-MS/MS Parameters
The following are typical starting parameters for the LC-MS/MS analysis of cyclobenzaprine and its metabolites.
| Parameter | Condition |
| LC Column | C18 or equivalent (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to separate the analyte from matrix components |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor and product ions specific to cyclobenzaprine and its glucuronide |
Table 2: Typical LC-MS/MS Conditions.
Logical Framework for Method Selection
The choice between SPE and LLE depends on several factors, including the complexity of the matrix, the required sensitivity, throughput needs, and cost considerations.
Caption: A decision-making diagram for selecting an appropriate sample preparation method.
Conclusion
The successful analysis of cyclobenzaprine glucuronide in complex biological matrices hinges on the effective removal of co-eluting substances to minimize matrix effects. While both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be employed, the evidence suggests that modern SPE techniques, particularly those utilizing advanced sorbent chemistries, offer superior performance in terms of reducing matrix effects and achieving higher analyte recovery. For high-throughput environments and when the highest data quality is required, SPE is often the preferred method. However, LLE remains a viable and cost-effective alternative, especially when matrix interferences are less pronounced. The choice of the most suitable method should be guided by a thorough method validation that includes a rigorous assessment of matrix effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Evidence for route dependent biotransformation of cyclobenzaprine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of cyclobenzaprine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
Performance Showdown: Selecting the Optimal SPE Cartridge for Cyclobenzaprine Glucuronide Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of cyclobenzaprine (B1214914), the efficient extraction of its primary metabolite, cyclobenzaprine glucuronide, from complex biological matrices is a critical step for accurate quantification. The choice of Solid-Phase Extraction (SPE) cartridge can significantly impact recovery, purity of the extract, and ultimately, the sensitivity and reliability of downstream analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Performance Metrics of Common SPE Sorbent Types
The selection of an appropriate SPE sorbent chemistry is paramount for achieving optimal extraction results. The two most common and effective types of sorbents for drug metabolites like glucuronides are mixed-mode and hydrophilic-lipophilic balanced (HLB) cartridges.
| SPE Cartridge Type | Principle of Retention | Typical Recovery (%) | Matrix Effect | Key Advantages | Common Brands |
| Mixed-Mode (e.g., Reversed-Phase + Strong Cation Exchange) | Combines non-polar (hydrophobic) and ion-exchange interactions for enhanced selectivity. | 85 - 105 | Low to Moderate | Highly selective for basic compounds, leading to cleaner extracts by allowing for stringent wash steps.[1][2][3] | Supel™-Select SCX, Bond Elut Certify |
| Polymeric Reversed-Phase (e.g., HLB) | Utilizes a hydrophilic-lipophilic balanced copolymer for the retention of a wide range of compounds. | 80 - 100 | Low | Broad-spectrum analyte recovery, robust and stable across a wide pH range, simple method development.[4][5] | Waters Oasis HLB, Supel™ Swift HLB |
| Reversed-Phase (e.g., C18) | Primarily hydrophobic interactions between the non-polar stationary phase and the analyte. | 70 - 95 | Moderate to High | Well-established and widely available. | Sep-Pak C18 |
*Note: The performance data presented in this table is generalized for drug glucuronides and metabolites and is not specific to cyclobenzaprine glucuronide due to a lack of directly comparable published data. Actual performance may vary depending on the specific experimental conditions and the biological matrix.
Experimental Protocols: A General Approach
The following are generalized experimental protocols for the extraction of a drug glucuronide from human urine using mixed-mode and HLB SPE cartridges. These protocols are based on standard methodologies and should be optimized for the specific application.
Enzymatic Hydrolysis of Urine Samples (Pre-SPE Step)
For the analysis of the parent drug, cyclobenzaprine, from its glucuronide metabolite, an enzymatic hydrolysis step is typically required to cleave the glucuronic acid moiety.[6][7]
-
To 1 mL of urine sample, add 500 µL of a pH 5.0 acetate (B1210297) buffer.
-
Add 25 µL of β-glucuronidase enzyme solution (e.g., from Patella vulgata or recombinant sources).
-
Vortex the sample and incubate at 60-65°C for 1-2 hours.[8]
-
Allow the sample to cool to room temperature before proceeding with the SPE.
Protocol 1: Mixed-Mode SPE (Reversed-Phase + Strong Cation Exchange)
This protocol is designed for a generic mixed-mode SPE cartridge (e.g., 60 mg/3 mL).
-
Conditioning: Condition the cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Sample Loading: Load the pre-treated (hydrolyzed and cooled) urine sample onto the cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash with 2 mL of deionized water.
-
Wash with 2 mL of 25% (v/v) methanol in water.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE
This protocol is designed for a generic HLB SPE cartridge (e.g., 30 mg/1 mL).
-
Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated (hydrolyzed and cooled) urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% (v/v) methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams illustrate the key steps in the SPE process.
Caption: General workflow for SPE of cyclobenzaprine glucuronide.
Caption: Retention mechanisms of mixed-mode and HLB SPE.
Conclusion
The choice between mixed-mode and HLB SPE cartridges for cyclobenzaprine glucuronide analysis will depend on the specific requirements of the assay. Mixed-mode SPE generally offers higher selectivity and can produce cleaner extracts, which is advantageous for minimizing matrix effects in sensitive LC-MS/MS analyses.[1][3] On the other hand, HLB cartridges provide a more universal and robust solution with simpler method development, making them suitable for high-throughput screening applications.[4][9]
It is strongly recommended that researchers perform an initial evaluation of both types of cartridges using their specific biological matrix and analytical instrumentation to determine the optimal choice for their study. The general protocols provided herein serve as a starting point for method development and optimization.
References
- 1. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Variations in enzymatic hydrolysis efficiencies for amitriptyline and cyclobenzaprine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
Comparative Pharmacokinetic Profile of Cyclobenzaprine and its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the skeletal muscle relaxant cyclobenzaprine (B1214914) and its primary metabolite, cyclobenzaprine glucuronide. The information presented is intended to support research and development activities by offering a comprehensive summary of available data, experimental methodologies, and metabolic pathways.
Executive Summary
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for cyclobenzaprine following oral administration of an immediate-release formulation. It is important to note that corresponding values for cyclobenzaprine glucuronide in plasma are not available in published literature.
| Parameter | Cyclobenzaprine | Cyclobenzaprine Glucuronide |
| Bioavailability (oral) | 33% - 55%[2][4] | Data not available |
| Cmax (Peak Plasma Concentration) | 5 - 35 ng/mL[2] | Data not available |
| Tmax (Time to Peak Concentration) | ~4 hours[2][5] | Data not available |
| AUC (Area Under the Curve) | ~177 ng·hr/mL (over an 8-hour interval)[2] | Data not available |
| Elimination Half-Life (t½) | ~18 hours (range: 8 - 37 hours)[2][5] | Data not available |
| Plasma Clearance | ~0.7 L/min[2] | Data not available |
| Protein Binding | ~93%[2] | Data not available |
| Primary Route of Elimination | Hepatic metabolism followed by renal excretion of metabolites[3] | Renal excretion[2][5] |
| Major Urinary Metabolite | - | Accounts for a significant portion of the administered dose, with reports suggesting up to 50%.[6] |
Metabolic Pathway
Cyclobenzaprine undergoes extensive metabolism in the liver, primarily through oxidative and conjugative pathways.[2] The N-glucuronidation of cyclobenzaprine is a significant conjugation reaction catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT2B10.[2][7] This process converts the parent drug into a more water-soluble glucuronide conjugate, facilitating its elimination via the kidneys.[2][3]
Experimental Protocols
Comparative Pharmacokinetic Study in Humans
Objective: To determine and compare the pharmacokinetic profiles of cyclobenzaprine and its glucuronide metabolite following oral administration.
Study Design:
-
An open-label, single-dose, crossover study design is often employed for pharmacokinetic evaluations.[8]
-
A cohort of healthy adult volunteers is selected based on inclusion and exclusion criteria.
-
Subjects receive a single oral dose of an immediate-release cyclobenzaprine tablet (e.g., 10 mg) after an overnight fast.[9]
-
A washout period of at least 14 days is typically implemented between study periods in a crossover design.
Sample Collection:
-
Blood Samples: Venous blood samples are collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).[10] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Samples: Urine is collected over specified intervals (e.g., 0-12, 12-24, 24-48, 48-72, and 72-96 hours) to quantify the amount of cyclobenzaprine and its glucuronide metabolite excreted.[6] The volume of each collection is recorded, and an aliquot is stored frozen.
Analytical Methodology (LC-MS/MS):
-
Sample Preparation (Plasma): A liquid-liquid extraction or protein precipitation method is used to isolate cyclobenzaprine and its glucuronide from the plasma matrix. An internal standard (e.g., a deuterated analog or a structurally similar compound) is added prior to extraction.[11]
-
Sample Preparation (Urine): For the analysis of total cyclobenzaprine (parent + glucuronide), urine samples are often treated with a β-glucuronidase enzyme to hydrolyze the glucuronide conjugate back to the parent drug before extraction.[6] To quantify the glucuronide directly, enzymatic hydrolysis is omitted.
-
Chromatographic Separation: Separation is achieved using a C18 or similar reversed-phase HPLC column with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[10][12]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is commonly used for quantification.[10][11] Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
In Vitro Glucuronidation Assay
Objective: To characterize the enzymatic formation of cyclobenzaprine glucuronide.
Methodology:
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human UGT enzymes (UGT1A4 and UGT2B10) are used as the enzyme source.[7]
-
Incubation: Cyclobenzaprine is incubated with the enzyme source in the presence of the cofactor UDP-glucuronic acid (UDPGA) and a suitable buffer at 37°C.
-
Reaction Termination and Analysis: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the formation of cyclobenzaprine glucuronide.
Visualizations
References
- 1. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jocpr.com [jocpr.com]
- 4. drugs.com [drugs.com]
- 5. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. e-lactancia.org [e-lactancia.org]
- 10. actascientific.com [actascientific.com]
- 11. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cyclobenzaprine β-D-glucuronide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Cyclobenzaprine β-D-glucuronide, adhering to best practices for laboratory and pharmaceutical waste management.
Hazard Identification and Safety Precautions
While the Safety Data Sheet (SDS) for Cyclobenzaprine β-D-glucuronide may lack specific disposal instructions, the parent compound, cyclobenzaprine, is known to be toxic if swallowed.[1][2] Therefore, it is prudent to handle the glucuronide metabolite with similar precautions.
Personal Protective Equipment (PPE): Before handling Cyclobenzaprine β-D-glucuronide, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and hands should be washed and dried after handling.[3]
-
Eye Protection: Tightly fitting safety goggles or glasses with side-shields are required to prevent eye contact.[3][4]
-
Lab Coat: A lab coat or other protective clothing should be worn.[3][4]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a full-face respirator may be necessary.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate vicinity.[3]
-
Containment: Prevent the substance from entering drains or waterways.[3] For liquid spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep or scoop the material, avoiding dust formation.[2]
-
Collection: Collect the spilled material and any contaminated absorbent materials into a designated, sealable, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
Disposal Procedure for Cyclobenzaprine β-D-glucuronide
The disposal of chemical and pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA).[5] A primary principle is to avoid discharging chemicals into the environment.[3] The EPA's Subpart P rule, for instance, explicitly prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities.[5][6]
Step-by-Step Disposal Guide:
-
Waste Classification: Treat Cyclobenzaprine β-D-glucuronide as a potentially hazardous chemical waste. This conservative approach ensures the highest level of safety and compliance.
-
Containerization:
-
Place the waste material in a primary container that is compatible with the chemical.
-
The container must be securely sealed to prevent leaks.
-
Label the container clearly with the words "Hazardous Waste," the chemical name ("Cyclobenzaprine β-D-glucuronide"), and any other information required by your institution's Environmental Health & Safety (EHS) department. Hazardous pharmaceutical waste is often collected in black containers.[5]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
All shipments of hazardous waste must be accompanied by a hazardous waste manifest.[7]
-
Alternative Disposal for Non-Hazardous Determination:
Should your institution's EHS department determine that Cyclobenzaprine β-D-glucuronide is not a regulated hazardous waste, the following procedure, adapted from FDA guidelines for unused medicines, may be permissible.[8][9][10] However, this is not the recommended procedure for a laboratory setting.
-
Do Not Flush: Never flush this chemical down the toilet or drain unless explicitly permitted by safety officials.[11]
-
Render Unusable: Mix the compound with an undesirable substance like used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets.[8][11][12]
-
Seal and Dispose: Place the mixture in a sealable bag or container to prevent leakage and dispose of it in the municipal solid waste.[8][11][12]
Quantitative Data Summary
No quantitative data regarding disposal limits or concentrations were available in the search results. Disposal regulations are typically based on the classification of the waste (e.g., listed or characteristic hazardous waste) rather than specific quantitative thresholds for this particular compound.
| Parameter | Value | Source |
| Acute Toxicity (Oral) - Cyclobenzaprine HCl | Category 3 | [4] |
| Hazard Statement - Cyclobenzaprine HCl | H301: Toxic if swallowed |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Cyclobenzaprine β-D-glucuronide in a laboratory setting.
Caption: Disposal workflow for Cyclobenzaprine β-D-glucuronide.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. targetmol.com [targetmol.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. dykema.com [dykema.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. dea.gov [dea.gov]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Cyclobenzaprine β-D-glucuronide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cyclobenzaprine β-D-glucuronide. By outlining detailed operational and disposal plans, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to personal protection is crucial to minimize exposure when handling Cyclobenzaprine β-D-glucuronide. The following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of powder-free nitrile gloves.[5][6] Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[6][7] |
| Eye Protection | Safety Goggles | Wear chemical splash goggles that provide a complete seal around the eyes.[6] Face shields are required when there is a risk of splashes.[7] |
| Body Protection | Laboratory Coat/Gown | A long-sleeved, disposable gown with a solid front and tight-fitting cuffs is required.[5][6] Gowns should close in the back.[8] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powder form to prevent inhalation of airborne particles.[6][8] A surgical mask does not provide adequate respiratory protection.[6][8] |
| Foot Protection | Closed-toe Shoes | Wear closed-toe shoes made of a chemical-resistant material.[8] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of Cyclobenzaprine β-D-glucuronide in the laboratory.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage upon arrival.
-
Unpack in a designated area, preferably within a chemical fume hood, while wearing the appropriate PPE.[9]
2. Handling and Weighing:
-
All manipulations of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[9]
-
Avoid the formation of dust and aerosols.[1]
3. Storage:
-
Store Cyclobenzaprine β-D-glucuronide in a cool, dry, and well-ventilated area in a tightly sealed, clearly labeled container.[1][2]
-
The storage area should be locked and accessible only to authorized personnel.[1][2]
4. Spill Management:
-
In case of a spill: Evacuate the immediate area and alert others.[9]
-
Containment: Prevent the spill from spreading using absorbent materials.[9]
-
Clean-up: For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust.[1] For liquid spills, absorb with an inert material and place in a sealed container.[9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.[9]
-
Disposal: All contaminated materials must be disposed of as hazardous waste.[9]
5. First Aid Measures:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.[1][2][4]
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]
Experimental Workflow for Safe Handling
Caption: Logical steps for safely handling Cyclobenzaprine β-D-glucuronide.
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste containing Cyclobenzaprine β-D-glucuronide must be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.[9] Do not pour chemical waste down the drain.[9][11]
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
Disposal Procedure:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
Personal Protective Equipment (PPE) Selection Workflow
Caption: Decision-making process for selecting appropriate PPE.
By adhering to these guidelines, researchers and scientists can mitigate the risks associated with handling Cyclobenzaprine β-D-glucuronide, ensuring a safe and productive research environment. Always consult your institution's specific safety protocols and the most current safety data available.
References
- 1. cdn.accentuate.io [cdn.accentuate.io]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
